Product packaging for Landiolol Hydrochloride(Cat. No.:CAS No. 144481-98-1)

Landiolol Hydrochloride

Cat. No.: B194650
CAS No.: 144481-98-1
M. Wt: 546.1 g/mol
InChI Key: DLPGJHSONYLBKP-IKGOIYPNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Landiolol hydrochloride is a member of morpholines.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40ClN3O8 B194650 Landiolol Hydrochloride CAS No. 144481-98-1

Properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPGJHSONYLBKP-IKGOIYPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048605
Record name Landiolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144481-98-1
Record name Landiolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144481-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Landiolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Landiolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Landiolol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Landiolol Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Landiolol Hydrochloride on Cardiac Beta-1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which landiolol hydrochloride, an ultra-short-acting beta-blocker, exerts its effects on cardiac beta-1 adrenergic receptors. The document details the signaling pathways involved, presents quantitative data on its binding affinity and selectivity, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Competitive Antagonism of the Beta-1 Adrenergic Receptor

This compound is a highly selective and potent competitive antagonist of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in the myocardium.[1] Its primary mechanism involves blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors.[2][3] This blockade disrupts the downstream signaling cascade that is normally initiated by catecholamine binding, leading to a reduction in sympathetic tone on the heart.[2]

The Beta-1 Adrenergic Signaling Cascade

Under normal physiological conditions, the binding of an agonist (e.g., norepinephrine) to the β1-AR triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.[1] The activated alpha subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:

  • L-type Calcium Channels: Phosphorylation increases calcium influx into cardiomyocytes during the action potential, leading to enhanced myocardial contractility (positive inotropic effect).[3]

  • Phospholamban (PLB): Phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances calcium reuptake into the sarcoplasmic reticulum, accelerating relaxation (positive lusitropic effect).[5]

  • Ryanodine Receptors (RyR2): PKA-mediated phosphorylation increases the sensitivity of these channels, facilitating the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction.[4]

  • Troponin I: Phosphorylation decreases the sensitivity of myofilaments to calcium, contributing to faster relaxation.[6]

Landiolol's Modulatory Effects

By competitively inhibiting the binding of catecholamines to the β1-AR, landiolol effectively attenuates the activation of this entire signaling pathway.[4] This leads to several key physiological effects on the heart:

  • Negative Chronotropic Effect: A decrease in heart rate, primarily due to the suppression of the pacemaker "funny" current (If) in the sinoatrial (SA) node.[4]

  • Negative Dromotropic Effect: A reduction in the conduction velocity of the electrical impulse through the atrioventricular (AV) node.[2][4]

  • Negative Inotropic Effect: A decrease in the force of myocardial contraction due to reduced intracellular calcium availability.[1][4] Landiolol is noted for having a weaker negative inotropic effect compared to other beta-blockers, which is advantageous in patients with compromised cardiac function.[7][8]

  • Negative Bathmotropic Effect: A decrease in the excitability of cardiomyocytes.[4]

Quantitative Data: Affinity, Selectivity, and Pharmacokinetics

Landiolol's clinical utility is defined by its high selectivity for the β1-receptor and its ultra-short-acting pharmacokinetic profile.

Table 1: Receptor Binding Affinity and Selectivity
Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity RatioReference(s)
Landiolol 62.11890255:1[1][9]
Esmolol125262033:1[9][10]
Propranolol--0.68:1[7]
Metoprolol--~20:1[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Pharmacokinetic Properties
ParameterLandiololEsmololMetoprolol
Onset of Action RapidRapidSlower
Elimination Half-life ~4 minutes~9 minutes3-4 hours
Metabolism Hydrolysis by plasma and liver esterasesHydrolysis by red blood cell esterasesHepatic (CYP2D6)
Metabolites InactiveInactive (with minor methanol production)Active and inactive

References:[2][7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of landiolol with beta-1 receptors.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of landiolol for human β1- and β2-adrenergic receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected to express either the human β1- or β2-adrenergic receptor, are cultured to confluence in 96-well plates.[11]

  • Assay Preparation: The culture medium is removed, and the cells are washed with a binding buffer.

  • Competition Binding: Cells are incubated with a constant concentration of a non-selective radioligand, such as ³H-CGP 12177, and varying concentrations of unlabeled landiolol.[11]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[12]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]

  • Data Analysis: The concentration of landiolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13] Nonspecific binding is determined in the presence of a high concentration of a non-selective antagonist like propranolol.[11]

cAMP Accumulation Assay

Objective: To assess the functional antagonism of landiolol on β1-AR-mediated signaling.

Methodology:

  • Cell Preparation: Cardiomyocytes or cells expressing β1-AR are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of landiolol or a vehicle control.

  • Stimulation: The cells are then stimulated with a known concentration of a beta-agonist, such as isoproterenol, to induce cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF assays).

  • Data Analysis: The ability of landiolol to inhibit the isoproterenol-stimulated cAMP production is quantified, and an IC50 value is determined to assess its functional potency as an antagonist.

Cardiac Action Potential Measurement

Objective: To evaluate the electrophysiological effects of landiolol on isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or guinea pig).

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the action potentials and specific ion currents from individual cardiomyocytes.

  • Experimental Conditions: The cells are superfused with a physiological salt solution. The effects of landiolol are assessed by adding it to the superfusate at various concentrations.

  • Measurements: Key parameters such as action potential duration (APD), resting membrane potential, and the amplitude of ion currents like the L-type Ca2+ current (ICa,L) and the funny current (If) are measured before and after the application of landiolol.

  • Data Analysis: The concentration-dependent effects of landiolol on these electrophysiological parameters are analyzed to understand its impact on cardiac excitability and conduction.

Mandatory Visualizations

Signaling Pathway Diagram

Landiolol_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds & Activates Landiolol This compound Landiolol->Beta1_AR Competitively Blocks Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Cardiac_Effects Increased Contractility Increased Heart Rate Faster Relaxation Ca_Channel->Cardiac_Effects PLB->Cardiac_Effects

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of landiolol.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start: Prepare β1-AR Expressing Cells in 96-well plate add_radioligand Add constant concentration of Radioligand (e.g., ³H-CGP 12177) start->add_radioligand add_landiolol Add increasing concentrations of unlabeled Landiolol add_radioligand->add_landiolol incubate Incubate to reach equilibrium add_landiolol->incubate filter Rapidly filter to separate bound from free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify bound radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine landiolol's affinity.

Logical Relationship Diagram

Logical_Relationship prop1 High β1-Receptor Selectivity (β1/β2 Ratio: 255:1) effect1 Potent Negative Chronotropic Effect (Heart Rate Reduction) prop1->effect1 effect2 Minimal Effect on β2-Receptors (e.g., in vasculature, bronchi) prop1->effect2 prop2 Ultra-Short Half-Life (~4 minutes) effect3 Rapid Onset and Offset of Action prop2->effect3 outcome Clinical Outcome: Rapid, titratable heart rate control with minimal impact on blood pressure effect1->outcome effect2->outcome effect3->outcome

Caption: Relationship between landiolol's properties and its clinical effects.

References

Landiolol Hydrochloride: A Deep Dive into its pronounced Beta-1 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

Landiolol hydrochloride, an ultra-short-acting intravenous β-blocker, exhibits a high degree of selectivity for the beta-1 (β1) adrenergic receptor over the beta-2 (β2) adrenergic receptor. This pronounced cardioselectivity is a key pharmacological feature that distinguishes it from other beta-blockers and underpins its clinical utility in the management of tachyarrhythmias, particularly in surgical and critical care settings.[1][2][3] This technical guide provides an in-depth analysis of landiolol's receptor selectivity, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of a beta-blocker for the β1 receptor versus the β2 receptor is a critical determinant of its clinical profile. High β1 selectivity allows for targeted reduction of heart rate and myocardial contractility with minimal impact on β2 receptor-mediated functions such as bronchodilation.[1][2] this compound demonstrates a significantly higher β1/β2 selectivity ratio compared to other commonly used beta-blockers like esmolol and the non-selective propranolol.[1][4]

Compoundβ1/β2 Selectivity RatioReference(s)
This compound 255[1][2][4][5]
Esmolol33[1][2][4]
Propranolol0.68[1][2]
MetoprololNot explicitly quantified in the same manner, but noted to be significantly less selective than landiolol[3]
Bisoprolol14[6]

The binding affinity of landiolol for β1 and β2 receptors has been quantified using inhibition constants (Ki). These values, which represent the concentration of the drug required to occupy 50% of the receptors, further underscore its β1-selective nature.

CompoundReceptorKi (nM)SpeciesReference(s)
Landiolol Human β162Human[7]
Human β21890Human[7]
Dog β1993Dog[7]
Dog β212416Dog[7]
EsmololHuman β1125Human[7]
Human β22620Human[7]
Dog β11054Dog[7]
Dog β25900Dog[7]

Experimental Protocols for Determining Receptor Selectivity

The determination of beta-blocker selectivity is primarily achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a ligand for its target receptor.[8][9]

Radioligand Competition Binding Assay

This is a common method used to determine the binding affinity (Ki) of an unlabeled compound (like landiolol) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.[9]

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human β1 or β2 adrenergic receptors.[6][10]

  • Radioligand: A high-affinity, non-selective or subtype-selective radiolabeled antagonist such as ³H-CGP 12177 or [¹²⁵I]cyanopindolol ([¹²⁵I]CYP).[6][10]

  • Test Compound: this compound.

  • Reference Compounds: Esmolol, propranolol.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture the specific cell lines (CHO-β1 or CHO-β2) to a sufficient density.

    • Harvest the cells and homogenize them in a cold lysis buffer to break the cell membranes.

    • Perform differential centrifugation to isolate the cell membranes containing the receptors.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound (landiolol) or reference compounds to the wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Below is a graphical representation of the experimental workflow.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (CHO-β1/β2) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension & Protein Assay Centrifugation->Resuspension Incubation Incubation with Radioligand & Landiolol Resuspension->Incubation Membranes Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Radioactivity Data Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Competition Binding Assay.

Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors

Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, primarily couple to the stimulatory G-protein (Gs).[13][14] This initiates a downstream signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[13][15][16] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response.[13][17]

While the canonical pathway is similar, the downstream effects differ based on the receptor subtype and the tissue in which it is expressed.

Beta-1 Adrenergic Receptor Signaling Pathway

Predominantly found in the heart, activation of β1 receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[13][18]

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta1 β1 Adrenergic Receptor Gs Gs Protein Beta1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Ca²⁺ channels Response ↑ Heart Rate ↑ Contractility Calcium->Response Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta1 Activates Landiolol Landiolol Landiolol->Beta1 Blocks

Canonical β1 Adrenergic Receptor Signaling Pathway.
Beta-2 Adrenergic Receptor Signaling Pathway

β2 receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels.[19] Their activation typically leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.[14][16]

Beta2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta2 β2 Adrenergic Receptor Gs Gs Protein Beta2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits via Phosphorylation Response Smooth Muscle Relaxation (e.g., Bronchodilation) MLCK->Response Inhibition leads to Catecholamines Epinephrine Catecholamines->Beta2 Activates Landiolol Landiolol (Weak Blockade) Landiolol->Beta2 Blocks (Weakly)

Canonical β2 Adrenergic Receptor Signaling Pathway.

Logical Relationship of Landiolol's Selectivity

The high β1/β2 selectivity ratio of landiolol is a direct consequence of its significantly greater binding affinity for the β1 receptor compared to the β2 receptor. This differential affinity is the molecular basis for its targeted pharmacological effect.

Selectivity_Logic cluster_affinity Binding Affinity Landiolol This compound Beta1_Affinity High Affinity for β1 Receptor (Low Ki) Landiolol->Beta1_Affinity Beta2_Affinity Low Affinity for β2 Receptor (High Ki) Landiolol->Beta2_Affinity Selectivity High β1/β2 Selectivity Ratio (e.g., 255) Beta1_Affinity->Selectivity Beta2_Affinity->Selectivity Pharmacological_Effect Targeted Pharmacological Effect: Cardioselectivity Selectivity->Pharmacological_Effect

Logical Basis of Landiolol's β1 Selectivity.

References

Literature review on the therapeutic potential of Landiolol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Landiolol hydrochloride, an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, is emerging as a significant therapeutic agent in critical care and perioperative medicine. Its unique pharmacokinetic and pharmacodynamic profile offers precise control of heart rate with minimal impact on blood pressure, presenting a favorable alternative to conventional beta-blockers. This technical guide provides a comprehensive review of the current scientific literature on landiolol, summarizing key quantitative data, detailing experimental protocols of pivotal studies, and visualizing its mechanism of action.

Core Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the myocardium.[1][2] This action inhibits the positive chronotropic effects of endogenous catecholamines such as epinephrine and norepinephrine.[3] By blocking these receptors, landiolol effectively reduces heart rate, decreases the spontaneous firing of ectopic pacemakers, and slows conduction through the atrioventricular (AV) node.[2][3]

The high cardioselectivity of landiolol is a key feature, with a β1/β2 selectivity ratio of 255:1, which is approximately eight times higher than that of esmolol.[1] This high selectivity minimizes off-target effects on β2-receptors in the bronchi and peripheral vasculature, reducing the risk of bronchospasm and hypotension.[4]

The signaling pathway initiated by β1-adrenergic receptor stimulation involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][3] Landiolol, by blocking the receptor, attenuates this cascade, leading to its therapeutic effects.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Activates Landiolol Landiolol Landiolol->B1_Receptor Blocks G_Protein Gs Protein B1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Cellular_Response Decreased Heart Rate & Myocardial Contractility cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

Pharmacokinetic Profile

A defining characteristic of landiolol is its ultra-short elimination half-life, typically ranging from 2.3 to 4.0 minutes.[5] This is attributed to its rapid hydrolysis by esterases in the plasma and liver into inactive metabolites.[2] This rapid onset and offset of action allow for precise dose titration and swift reversal of its effects upon discontinuation, a crucial advantage in hemodynamically unstable patients.

ParameterValueReference
Elimination Half-Life (t1/2) 2.3 - 4.0 minutes[5]
β1/β2 Selectivity Ratio 255:1[1]
Metabolism Rapid hydrolysis by plasma and liver esterases[2]
Onset of Action Rapid[3]
Offset of Action Rapid[3]

Therapeutic Applications and Clinical Evidence

This compound has been investigated for various therapeutic applications, primarily focused on the management of tachyarrhythmias.

Prevention of Postoperative Atrial Fibrillation (POAF)

Multiple studies have demonstrated the efficacy of landiolol in preventing POAF, a common complication following cardiac surgery. A meta-analysis of nine randomized controlled trials involving 807 patients revealed that prophylactic landiolol significantly reduced the incidence of POAF after cardiac surgery by 59% compared to the control group.[6] Subgroup analysis indicated a more pronounced effect in patients who underwent coronary artery bypass grafting (CABG), with a 64% reduction in POAF.[6]

Experimental Protocol: LANDI-POAF Trial (NCT05084118)

This prospective, randomized, double-blind, placebo-controlled phase III trial aims to evaluate the efficacy of low-dose landiolol for the prevention of POAF in a non-Asian population undergoing cardiac surgery.

  • Study Design: Participants are randomized to receive either a continuous intravenous infusion of landiolol (2µg/kg/min) or a placebo for 72 hours post-surgery.[7]

  • Inclusion Criteria: Patients undergoing cardiac surgery.

  • Exclusion Criteria: Not specified in the provided search results.

  • Primary Outcome: Incidence of POAF.

  • Key Methodologies: Continuous electrocardiogram (ECG) monitoring for the detection of atrial fibrillation.

Patient_Screening Patient Screening (Cardiac Surgery Candidates) Randomization Randomization (1:1) Patient_Screening->Randomization Landiolol_Group Landiolol Infusion (2µg/kg/min for 72h) Randomization->Landiolol_Group Placebo_Group Placebo Infusion (for 72h) Randomization->Placebo_Group ECG_Monitoring Continuous ECG Monitoring Landiolol_Group->ECG_Monitoring Placebo_Group->ECG_Monitoring POAF_Incidence Assessment of POAF Incidence ECG_Monitoring->POAF_Incidence

Caption: Experimental workflow for the LANDI-POAF clinical trial.
Management of Sepsis-Induced Tachycardia

The role of landiolol in managing tachycardia in patients with septic shock has been a subject of significant research, with the aim of mitigating the detrimental effects of excessive sympathetic stimulation.

Experimental Protocol: LANDI-SEP Trial

This multicenter, randomized, open-label, controlled trial investigated the efficacy and safety of landiolol in adult patients with septic shock and persistent tachycardia.

  • Study Design: 200 patients with septic shock and a heart rate ≥ 95 bpm were randomized to receive either standard treatment plus a continuous landiolol infusion to achieve a target heart rate of 80-94 bpm, or standard treatment alone.[8][9]

  • Inclusion Criteria: Adult patients with septic shock (Sepsis-3 criteria) and persistent tachycardia (HR ≥ 95 bpm) despite 24-36 hours of hemodynamic optimization.[8][9]

  • Exclusion Criteria: Not specified in the provided search results.

  • Primary Endpoint: A composite of achieving and maintaining the target heart rate without an increase in vasopressor requirements during the first 24 hours.[10]

  • Key Methodologies: Continuous hemodynamic monitoring, including heart rate and vasopressor dosage.

The LANDI-SEP trial found that a significantly larger proportion of patients in the landiolol group met the primary endpoint compared to the control group (39.8% vs. 23.5%).[10] There were no statistically significant differences in adverse events or 28-day mortality between the groups.[10]

Experimental Protocol: STRESS-L Trial

This randomized, open-label clinical trial enrolled 340 patients with septic shock and tachycardia (heart rate ≥ 95 bpm) who had been on vasopressor treatment for at least 24 hours.

  • Study Design: Patients were randomized 1:1 to receive either usual care or usual care plus a continuous landiolol infusion to maintain a heart rate between 80 and 94 bpm.[11]

  • Inclusion Criteria: Patients with septic shock (Sepsis-3 definition) and tachycardia (HR ≥ 95 bpm) after at least 24 hours of vasopressor therapy.[11]

  • Exclusion Criteria: Not specified in the provided search results.

  • Primary Endpoint: The mean Sequential Organ Failure Assessment (SOFA) score over 14 days.[11]

  • Key Methodologies: Continuous hemodynamic monitoring and daily calculation of the SOFA score.

The STRESS-L trial was terminated early by the data monitoring committee as it was unlikely to demonstrate a benefit and there was a potential signal for harm.[12]

Patient_Population Septic Shock Patients with Tachycardia (HR ≥ 95 bpm) Randomization Randomization Patient_Population->Randomization Landiolol_Arm Standard Care + Landiolol Infusion (Target HR: 80-94 bpm) Randomization->Landiolol_Arm Control_Arm Standard Care Alone Randomization->Control_Arm Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (HR, Vasopressor Dose) Landiolol_Arm->Hemodynamic_Monitoring Control_Arm->Hemodynamic_Monitoring SOFA_Scoring Daily SOFA Score Assessment Hemodynamic_Monitoring->SOFA_Scoring Primary_Endpoint Primary Endpoint Analysis (e.g., SOFA score, HR control) SOFA_Scoring->Primary_Endpoint

Caption: Generalized experimental workflow for septic shock clinical trials with Landiolol.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Pharmacokinetic Parameters in Healthy Male Subjects

ParameterValueUnit
Total Body Clearance (CL)36.6mL/min/kg
Distribution Volume of Central Compartment (V1)101mL/kg
Inter-compartmental Clearance16.1mL/min/kg
Distribution Volume of Peripheral Compartment55.6mL/kg
Elimination Half-Life (t1/2)3.5minutes
Source:[13][14]

Table 2: Clinical Efficacy in Prevention of Postoperative Atrial Fibrillation (POAF)

Study/AnalysisLandiolol GroupControl GroupOutcomeReference
Meta-analysis (9 RCTs)--59% reduction in POAF incidence[6]
Subgroup Analysis (CABG)--64% reduction in POAF incidence[6]

Table 3: Clinical Efficacy in Septic Shock (LANDI-SEP Trial)

EndpointLandiolol GroupControl Groupp-valueReference
Primary Endpoint Achievement39.8%23.5%0.013[10]
28-day MortalityNo significant differenceNo significant difference-[10]

Conclusion

This compound represents a valuable therapeutic option for the acute control of heart rate in various clinical settings. Its high β1-selectivity and ultra-short half-life provide a favorable safety and efficacy profile, particularly in critically ill and postoperative patients. While its role in the prevention of POAF is well-supported by clinical evidence, its application in septic shock remains an area of active investigation with conflicting results from recent trials. Further research is warranted to delineate the specific patient populations within septic shock who may benefit from this targeted therapeutic approach. The detailed understanding of its pharmacology and the evidence from rigorous clinical trials will continue to guide its optimal use in clinical practice.

References

The Discovery and Development of Landiolol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Landiolol Hydrochloride, a prominent ultra-short-acting, highly selective β1-adrenergic receptor antagonist, has carved a significant niche in the management of tachyarrhythmias, particularly in perioperative and critical care settings. This technical guide provides an in-depth exploration of its discovery, synthesis, and the extensive preclinical and clinical development that established its unique pharmacological profile and therapeutic utility.

Discovery and Synthesis

This compound was developed by Ono Pharmaceutical Co., Ltd. in Japan as a structural improvement upon esmolol, with the goal of achieving greater cardioselectivity and a more rapid, predictable offset of action.[1] The synthesis of landiolol was first reported in a patent in 1990.[2][3] The chemical synthesis is a multi-step process designed to produce the pure S-enantiomer, which is believed to contribute to its favorable side-effect profile, particularly the low incidence of hypotension.[3][4]

Synthetic Pathway

The synthesis of this compound involves several key reactions. A common pathway begins with the esterification of 3-(4-hydroxyphenyl)propionic acid.[2][3] This intermediate is then reacted with a chiral epoxide, followed by a nucleophilic ring-opening reaction with a specific amine to introduce the side chain responsible for its β-blocking activity. The final step involves salification with hydrochloric acid to produce the stable hydrochloride salt.[2][5]

G cluster_0 Synthesis of this compound A 3-(4-hydroxyphenyl)propionic acid C Esterification A->C B (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl chloride B->C D (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate C->D F Etherification D->F E Chiral Epoxide (e.g., (S)-epibromohydrin) E->F G Epoxide Intermediate F->G I Nucleophilic Ring Opening G->I H N-(2-aminoethyl)morpholine-4-carboxamide H->I J Landiolol (Free Base) I->J L Salification J->L K Hydrochloric Acid (HCl) K->L M This compound L->M

Figure 1: Generalized Synthetic Pathway of this compound.
Experimental Protocol: Salification of Landiolol

A representative protocol for the final salification step is as follows:

  • Landiolol free base (e.g., 10g, 19.62 mmol) is dissolved in a suitable polar solvent such as ethyl acetate (100 mL) or isopropanol.[2][5]

  • The solution is cooled in an ice-water bath to below 10°C.[2]

  • A solution of hydrochloric acid in a polar solvent (e.g., 15-18% HCl in ethyl acetate) is added dropwise while maintaining the low temperature.[2][5]

  • A solid precipitate of this compound forms. The suspension is stirred for a period (e.g., 2 hours) at the reduced temperature.[2]

  • The solid is collected by filtration, washed with the solvent (e.g., ethyl acetate), and dried under vacuum to yield the final product.[2][5]

Preclinical Development

Preclinical studies were instrumental in defining the unique pharmacodynamic and pharmacokinetic properties of landiolol, distinguishing it from other β-blockers.

Pharmacodynamics

In vitro and in vivo animal models demonstrated landiolol's high affinity and selectivity for β1-adrenergic receptors.

  • β1-Selectivity: Landiolol exhibits a β1/β2 selectivity ratio of approximately 255, which is significantly higher than that of esmolol (around 33).[6][7][8][9] This high cardioselectivity is responsible for its potent negative chronotropic effects with minimal impact on β2-receptor-mediated functions, such as bronchial smooth muscle relaxation.[6][9][10]

  • Potency and Inotropic Effects: Animal studies revealed that landiolol is 8 to 12 times more potent than esmolol in its β-blocking activity.[11] Despite its potent chronotropic (heart rate slowing) effects, landiolol demonstrates weaker negative inotropic (contractility reducing) effects compared to esmolol.[11][12] Patch-clamp studies on isolated cardiac myocytes showed that landiolol had minimal effects on the L-type Ca2+ current, in contrast to esmolol, which may explain its lesser impact on myocardial contractility.[11]

  • Other Properties: Landiolol does not possess intrinsic sympathomimetic activity or membrane-stabilizing activity.[4][12] Preclinical studies also suggested potential anti-ischemic and cardioprotective effects.[4][12]

ParameterLandiololEsmololPropranolol
β1/β2 Selectivity Ratio 255[6][7][8][9]33[6][7][8]0.68[7][8]
Relative Potency 8-12x Esmolol[11]1x-
Inotropic Effect Weaker negative inotropy[11][12]Stronger negative inotropy[11]-
Intrinsic Sympathomimetic Activity None[4][12]NoneNone
Table 1: Comparative Pharmacodynamic Properties of β-Blockers.
Pharmacokinetics

The pharmacokinetic profile of landiolol is characterized by its ultra-short duration of action, a direct result of its unique metabolic pathway.

  • Metabolism: Landiolol is rapidly hydrolyzed in the plasma by pseudocholinesterases and carboxylesterases to an inactive metabolite.[6][12] This rapid enzymatic degradation is the primary reason for its extremely short half-life.[6][10]

  • Half-Life: The elimination half-life of landiolol is consistently reported to be between 3 to 4 minutes.[6][8][10][13] This allows for rapid onset and offset of action, enabling precise dose titration and minimizing the risk of prolonged β-blockade.[7][12]

  • Distribution and Elimination: Landiolol has a steady-state volume of distribution of approximately 0.4 L/kg.[12] Protein binding is low (less than 10%). The primary route of excretion for the parent drug and its metabolites is renal elimination.[12]

Clinical Development

The clinical development program for this compound confirmed the promising findings from preclinical studies, leading to its approval for various tachyarrhythmias in numerous countries, including Japan (2002), Canada (2023), and the United States (2024).[3][4][12][14]

Phase I Studies: Pharmacokinetics in Healthy Volunteers

Early clinical trials in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics of landiolol. These were typically randomized, double-blind, placebo-controlled, dose-escalation studies.

  • Experimental Protocol: In one such study, healthy male volunteers received escalating doses of this compound as a loading dose followed by a continuous infusion (e.g., 0.125 mg/kg/min for 1 min followed by 0.02 mg/kg/min).[6][15] Blood samples were collected at frequent intervals to determine the plasma concentration of landiolol and its pharmacokinetic parameters.

  • Key Findings: These studies confirmed that landiolol's blood concentration rapidly reaches a steady state (within approximately 2 to 15 minutes) and dissipates quickly after stopping the infusion.[12][15] The half-life was consistently measured to be around 4 minutes.[6] The drug was well-tolerated, with dose-dependent decreases in heart rate and blood pressure observed.[15]

ParameterValue (Healthy Volunteers)Reference
Time to Steady State (Tss) ~15 minutes[12]
Elimination Half-life (t1/2) 3.5 - 6.5 minutes[6][15]
Volume of Distribution (Vd) 0.4 L/kg[12]
Plasma Protein Binding < 10%[12]
Table 2: Pharmacokinetic Parameters of Landiolol in Healthy Volunteers.
Phase II/III Studies: Efficacy and Safety in Patients

Numerous randomized controlled trials (RCTs) have demonstrated the efficacy and safety of landiolol in various clinical settings. The FDA approval was based on evidence from multiple published clinical trials involving over a thousand patients.[16]

  • Indication: Supraventricular Tachycardia (SVT): In five key placebo-controlled studies, landiolol infusion (doses ranging from 9.3 to 74.6 mcg/kg/min) resulted in a successful heart rate response in 40-90% of patients within approximately 10 minutes, compared to 0-11% in the placebo group.[16][17] A successful response was typically defined as a >20% decrease in heart rate, a heart rate <100 beats per minute, or cessation of the arrhythmia.[16][17]

  • Indication: Postoperative Atrial Fibrillation (POAF): Several RCTs have shown that both prophylactic and therapeutic use of landiolol can significantly reduce the incidence of POAF after cardiac surgery, even in patients with left ventricular dysfunction.[9]

  • Safety Profile: Across numerous clinical trials, landiolol has been generally well-tolerated.[4] The most common and clinically significant adverse event is hypotension, which occurred in approximately 10% of patients receiving landiolol compared to 1% in placebo groups in controlled trials.[16] Bradycardia is another potential side effect.[4] Due to its short half-life, these effects are typically transient and resolve quickly after dose reduction or discontinuation.

G cluster_0 Clinical Trial Workflow Example (RCT for SVT) A Patient Population (Adults with SVT, e.g., AF/AFL) B Randomization A->B C Treatment Group (Landiolol Infusion) B->C 1:1 D Control Group (Placebo Infusion) B->D 1:1 E Primary Endpoint Assessment (e.g., at 10 minutes) C->E G Safety Assessment (Adverse Events, e.g., Hypotension) C->G D->E D->G F Heart Rate Response: - >20% decrease - HR < 100 bpm - Arrhythmia cessation E->F H Statistical Analysis (Comparison of Response Rates) F->H G->H

Figure 2: Workflow of a Typical Randomized Controlled Trial for Landiolol.

Mechanism of Action

Landiolol functions as a competitive antagonist at the β1-adrenergic receptor, which is predominantly located in the myocardium.[10][12]

Signaling Pathway

Under normal physiological conditions, catecholamines (epinephrine and norepinephrine) bind to β1-adrenergic receptors, activating a downstream signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][12] Increased cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular targets, including L-type calcium channels and phospholamban. The net effects are increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased conduction velocity through the atrioventricular (AV) node.

Landiolol competitively blocks the binding of catecholamines to the β1-receptor, thereby inhibiting this entire cascade.[12] This antagonism results in a reduction of the sympathetic drive on the heart, leading to decreased heart rate, slowed AV node conduction, and a reduced spontaneous firing rate of ectopic pacemakers.[4][12]

G cluster_0 β1-Adrenergic Receptor Signaling & Landiolol Inhibition catecholamines Catecholamines (Epinephrine, Norepinephrine) receptor β1-Adrenergic Receptor catecholamines->receptor landiolol Landiolol landiolol->receptor Blocks g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channels pka->ca_channel Phosphorylates effects Physiological Effects: • Increased Heart Rate • Increased Contractility • Increased AV Conduction ca_channel->effects

Figure 3: Mechanism of Action of Landiolol at the β1-Adrenergic Receptor.

Conclusion

The development of this compound represents a targeted approach to drug design, successfully creating an agent with a distinct and clinically valuable profile. Its journey from initial synthesis to widespread clinical use is a testament to a development process focused on optimizing pharmacodynamic and pharmacokinetic properties. The combination of ultra-short action, high β1-selectivity, and potent chronotropic effects with less impact on blood pressure and contractility has established landiolol as a critical tool for the rapid and safe management of tachyarrhythmias in acute and perioperative settings.[7][18]

References

Inactive Metabolites of Landiolol Hydrochloride: A Technical Guide to Characterization and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its rapid metabolism is a key feature of its pharmacokinetic profile, contributing to its short duration of action and titratability.[2][3] This technical guide provides an in-depth overview of the inactive metabolites of landiolol, their characterization, and the analytical methodologies employed for their quantification.

Landiolol is primarily metabolized through hydrolysis of its ester group by plasma and tissue esterases, a process that does not rely on the cytochrome P450 system.[4][5] This rapid breakdown results in the formation of two main inactive metabolites, designated as M1 and M2.[4][6] The beta-1-adrenoreceptor blocking activity of these metabolites is negligible, being 1/200th or less than that of the parent compound.[7]

Metabolic Pathway of Landiolol

Landiolol undergoes a two-step metabolic conversion. The initial and primary metabolic step is the hydrolysis of the ester linkage in the landiolol molecule. This reaction is catalyzed by pseudocholinesterases and carboxylesterases present in the plasma and liver.[6] This hydrolysis yields a carboxylic acid metabolite, known as M1, and an alcohol component which is further broken down into glycerol and acetone.[4][6] The M1 metabolite can then undergo further metabolism via β-oxidation to form a substituted benzoic acid, known as M2.[6]

Landiolol_Metabolism cluster_0 Metabolism Landiolol Landiolol M1 Metabolite M1 (Carboxylic Acid) Landiolol->M1 Esterase (Hydrolysis) Excretion Renal Excretion Landiolol->Excretion (Parent Drug) M2 Metabolite M2 (Substituted Benzoic Acid) M1->M2 β-oxidation M1->Excretion M2->Excretion

Figure 1: Metabolic Pathway of this compound.

Characterization of Inactive Metabolites

The primary inactive metabolites of landiolol, M1 and M2, have been structurally characterized.

Metabolite M1:

  • Chemical Name: 3-{4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxy}phenylpropanoic acid

  • Molecular Formula: C₁₉H₂₉N₃O₆[8]

  • Formation: Formed by the hydrolysis of the ester group of landiolol.[6]

Metabolite M2:

  • Chemical Name: 4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxybenzoic acid

  • Molecular Formula: C₁₇H₂₅N₃O₆

  • Formation: Formed from M1 via β-oxidation.[6]

Quantitative Data

The following tables summarize the key quantitative data related to landiolol and its inactive metabolites.

ParameterLandiololMetabolite M1Metabolite M2
Molecular Formula C₂₅H₃₉N₃O₈C₁₉H₂₉N₃O₆[8]C₁₇H₂₅N₃O₆
Molecular Weight ( g/mol ) 509.6395.45367.40
Biological Activity β1-adrenergic receptor antagonist[1]Inactive (≤1/200th of parent)[7]Inactive (≤1/200th of parent)[7]

Table 1: Physicochemical and Pharmacological Properties of Landiolol and its Inactive Metabolites

ParameterValue
Elimination Half-Life (t½) 2.3 to 4.0 minutes[9]
Urinary Excretion (Parent Drug) ~8% of administered dose[5]
Urinary Excretion (Metabolite M1) ~25-37.5% of administered dose[5]
Urinary Excretion (Metabolite M2) Not specifically quantified in this source, but M1 is the major metabolite.
Total Urinary Excretion 89 to 99% of the administered dose recovered within 24 hours[5]

Table 2: Pharmacokinetic Parameters of Landiolol and its Metabolites

Experimental Protocols

Metabolite Identification and Structural Elucidation

The structural identification of metabolites M1 and M2 typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

General Workflow:

  • Sample Collection: Collection of plasma and urine samples from subjects administered with this compound.

  • Sample Preparation: Extraction of the parent drug and its metabolites from the biological matrix. This may involve protein precipitation followed by solid-phase extraction (SPE).

  • LC-HRMS Analysis: Separation of the parent drug and metabolites using liquid chromatography, followed by detection and accurate mass measurement using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Fragmentation patterns (MS/MS) are used to deduce structural information.

  • Isolation: Isolation of sufficient quantities of the metabolites for NMR analysis, often using preparative HPLC.

  • NMR Spectroscopy: Acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to definitively determine the chemical structure of the isolated metabolites.

Metabolite_Identification_Workflow A Biological Sample (Plasma, Urine) B Sample Preparation (Extraction, Cleanup) A->B C LC-HRMS Analysis (Accurate Mass, MS/MS) B->C D Putative Structure Elucidation C->D E Preparative HPLC (Metabolite Isolation) D->E F NMR Spectroscopy (1D and 2D NMR) E->F G Definitive Structure Confirmation F->G

Figure 2: General Experimental Workflow for Metabolite Identification.
Quantitative Analysis in Biological Fluids

Validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the quantification of landiolol and its major metabolite, M1, in human blood and plasma.[4][10]

HPLC-UV Method for Landiolol and M1 in Human Blood [4][6]

  • Sample Preparation:

    • Blood samples are collected in tubes containing an esterase inhibitor (e.g., neostigmine or pyridostigmine bromide) to prevent ex vivo degradation of landiolol.[10]

    • Multi-step liquid-liquid extraction is performed to separate landiolol and M1.[4]

  • Chromatographic Conditions for Landiolol:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.

    • Detection: UV detection at an appropriate wavelength.

  • Chromatographic Conditions for M1:

    • A different set of HPLC conditions (e.g., column, mobile phase) is used for the analysis of the more polar M1 metabolite.[4]

    • Detection: UV detection.

  • Validation: The method is validated for linearity, accuracy, precision, and selectivity over a concentration range of 0.05 to 10 µg/mL for landiolol and 0.1 to 20 µg/mL for M1.[4][6]

LC-MS/MS Method for Landiolol in Human Plasma [10]

  • Sample Preparation:

    • Addition of an internal standard (e.g., bisoprolol) to plasma samples.

    • Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v).

  • Chromatographic Conditions:

    • Column: TC-C18 column (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:10 mM ammonium acetate with 1% formic acid (65:35, v/v).

    • Flow Rate: Isocratic elution.

    • Run Time: Approximately 3.5 minutes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Landiolol: m/z 510.1 → 157.2

      • Bisoprolol (IS): m/z 326.3 → 116.1

  • Validation: The method is validated for a linear range of 0.5-500 ng/mL with a lower limit of quantification of 0.5 ng/mL. The intra- and inter-day precision are reported as <4.4% and <10.0%, respectively, with an accuracy of <10.0%.

Conclusion

The metabolism of this compound is characterized by rapid esterase-mediated hydrolysis to its primary inactive metabolites, M1 and M2. This efficient metabolic clearance is central to its ultra-short duration of action. The chemical structures of these metabolites have been elucidated, and robust analytical methods, particularly HPLC-UV and LC-MS/MS, have been developed and validated for their quantification in biological matrices. This comprehensive understanding of landiolol's metabolic fate is crucial for its clinical application and for further research in the field of cardiovascular pharmacology.

References

Methodological & Application

Application Notes and Protocols for Landiolol Hydrochloride in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol Hydrochloride is a highly selective and ultra-short-acting β1-adrenergic receptor antagonist.[1] Its high affinity for the β1 receptor over the β2 receptor makes it a valuable tool for in-vitro studies aimed at understanding the specific roles of β1-adrenergic signaling in various cellular processes. These application notes provide a comprehensive guide to dissolving this compound and utilizing it in a range of in-vitro assays.

Chemical Properties and Solubility

This compound is a white to off-white crystalline powder. It is highly soluble in aqueous solutions and some organic solvents, facilitating its use in diverse experimental setups.

Table 1: Solubility and Storage of this compound

SolventSolubilityRecommended Stock ConcentrationStorage of Stock Solution
Water≥ 100 mg/mL (183.13 mM)[1]10 mM-20°C for up to 1 month, or -80°C for up to 6 months[1]
DMSO250 mg/mL (457.83 mM)[1]50 mM-20°C for up to 1 month, or -80°C for up to 6 months[1]

Note: this compound is susceptible to hydrolysis and racemization in solution, particularly under acidic or alkaline conditions. To ensure stability, it is recommended to prepare solutions in a buffer with a pH between 5.0 and 7.0.

Experimental Protocols

Protocol 1: Dissolving this compound for In-Vitro Use

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile, pH-adjusted buffer (e.g., PBS, pH 7.0)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Preparation of a 10 mM Stock Solution in Water:

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile, high-purity water to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound with a molecular weight of 546.05 g/mol , add 183.13 µL of water).

    • Vortex briefly until the powder is completely dissolved.

    • (Optional) If necessary, the pH of the solution can be adjusted to between 5.0 and 7.0 using a sterile, dilute acid or base.

    • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution on ice.

    • Dilute the stock solution to the desired final concentration using a sterile, pH-adjusted buffer or cell culture medium immediately before use. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

Protocol 2: Cell Proliferation Assay

This protocol provides a general workflow for assessing the effect of this compound on cell proliferation using a commercially available assay kit (e.g., CCK-8).

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 prepare_landiolol Prepare this compound working solutions incubation1->prepare_landiolol add_treatment Add Landiolol or vehicle to wells prepare_landiolol->add_treatment incubation2 Incubate for desired time (e.g., 48 hours) add_treatment->incubation2 add_reagent Add proliferation reagent (e.g., CCK-8) incubation2->add_reagent incubation3 Incubate for 1-4 hours add_reagent->incubation3 read_plate Measure absorbance at 450 nm incubation3->read_plate

Caption: Workflow for a cell proliferation assay.

Procedure:

  • Seed cells (e.g., A549 human lung adenocarcinoma cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM) or a vehicle control.[2]

  • Incubate the cells for the desired period (e.g., 48 hours).

  • Add the cell proliferation reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: β1-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the β1-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β1-adrenergic receptor.

  • Radioligand (e.g., [³H]-dihydroalprenolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or a known β1-adrenergic receptor antagonist (as a positive control).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Quantify the amount of bound radioligand by scintillation counting.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Signaling Pathway

This compound acts as a competitive antagonist at the β1-adrenergic receptor, which is a Gs protein-coupled receptor. Its binding prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta1_receptor β1-Adrenergic Receptor adenylyl_cyclase Adenylyl Cyclase beta1_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates targets landiolol This compound landiolol->beta1_receptor Blocks catecholamines Norepinephrine/ Epinephrine catecholamines->beta1_receptor Activates atp ATP atp->adenylyl_cyclase

Caption: this compound signaling pathway.

Summary of In-Vitro Assay Concentrations

Table 2: Recommended Concentrations of this compound for Various In-Vitro Assays

Assay TypeCell LineConcentration RangeReference
Cell Viability / Mitochondrial Oxygen ConsumptionHEK29310 µM[1]
Cell ProliferationA5491000 nmol/L (1 µM)[2]
CYP Enzyme InhibitionHuman Liver Microsomesup to 100 µM

Conclusion

This compound's high selectivity and well-defined mechanism of action make it an excellent pharmacological tool for in-vitro research. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute a variety of cell-based assays to investigate the role of β1-adrenergic signaling in their specific area of interest. Proper handling and consideration of its stability in solution are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Landiolol Hydrochloride Administration in Rodent Models of Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its rapid onset and short elimination half-life of approximately 3 to 4 minutes make it an ideal agent for the acute management of tachyarrhythmias where precise and rapid control of heart rate is required.[1] In a research setting, these characteristics allow for controlled, titratable heart rate reduction in rodent models of tachycardia with minimal prolonged effects, facilitating the study of anti-arrhythmic therapies and cardiac electrophysiology.

Landiolol's high β1 selectivity (with a β1/β2 selectivity ratio of approximately 255:1) ensures targeted action on the myocardium, reducing heart rate with a significantly lower impact on blood pressure and myocardial contractility compared to less selective beta-blockers.[2] Its mechanism of action involves the competitive blockade of β1-adrenergic receptors in the heart, inhibiting the positive chronotropic effects of catecholamines like epinephrine and norepinephrine.[3] This leads to a reduction in the sympathetic drive, resulting in decreased heart rate, reduced spontaneous firing of ectopic pacemakers, and slowed conduction through the atrioventricular (AV) node.[1][3] Landiolol is rapidly metabolized in the plasma by esterases into inactive metabolites, which are then excreted renally.[3][4]

These application notes provide a comprehensive guide for the preparation and administration of this compound in rodent models of induced tachycardia, including detailed protocols for arrhythmia induction and physiological monitoring.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the use of this compound and for the induction of tachycardia in rodent models.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Landiolol

ParameterRodent (Rat) DataHuman Data (for reference)Citation
Elimination Half-Life ~30 minutes (total radioactivity)3-4.5 minutes[1][3][5]
Metabolism Hydrolysis by plasma esterasesHydrolysis by plasma esterases[4][5]
Primary Metabolites M1 (carboxylic acid), M2 (β-oxidation product)M1, M2 (negligible activity)[3][5]
Primary Route of Excretion RenalRenal (89-99% within 24h)[3][5]
β1/β2 Selectivity Ratio ~216-255~255[1][4]

Table 2: Suggested Intravenous this compound Dosing for Rodents

Dosing ParameterSuggested RangeRationale / NotesCitation
Loading Dose (Bolus) 0.1 - 0.3 mg/kgAdapted from clinical protocols for rapid onset. To be administered over 1 minute.[4]
Continuous Infusion (Starting) 1 - 10 µg/kg/minA conservative starting range based on canine and clinical studies.[6]
Continuous Infusion (Titration) Increase by 1-10 µg/kg/min every 5-10 minutesTitrate to desired heart rate reduction. The short half-life allows for rapid adjustments.[7]
Maximum Recommended Dose < 50 mg/kg/dayThe no-adverse-effect level (NOAEL) in a 4-week rat toxicity study was 50 mg/kg/day.[8]

Table 3: Parameters for Tachycardia Induction in Rodents

Induction MethodParameterSpeciesValue / DescriptionCitation
Chemical (Cholinergic) AgentMouseCarbamyl Choline (Carbachol)[9]
DoseMouse50 ng/g, intraperitoneal injection[9]
Electrical (Programmed) Catheter PlacementMouseTransjugular vein to right atrium/ventricle[10][11]
Drive Train (S1)Mouse8 beats at 100-150 ms cycle length[11]
Extrastimuli (S2, S3)MouseProgressively shorter coupling intervals (down to 30 ms)[11]
Electrical (Burst Pacing) ProtocolMouseTrains of 50 stimuli, starting at 40 ms cycle length, decreasing in 2 ms steps to 10 ms.[12]
DurationMouse5-10 second bursts[13]

Experimental Protocols

Protocol 1: Induction of Tachycardia in Rodents

This protocol outlines two common methods for inducing arrhythmias. All procedures should be performed in anesthetized animals in accordance with institutional animal care and use committee (IACUC) guidelines.

A. Chemical Induction (Atrial Tachycardia/Fibrillation in Mice)

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position. Attach surface ECG leads (limb leads) to monitor cardiac rhythm.

  • Agent Preparation: Prepare a fresh solution of carbamyl choline in sterile saline.

  • Induction: Administer a single intraperitoneal (IP) injection of carbamyl choline at a dose of 50 ng/g of body weight.[9]

  • Monitoring: Continuously monitor the ECG. Tachyarrhythmias are typically inducible within minutes following cholinergic stimulation.[9] This method enhances susceptibility to electrically induced arrhythmias as well.

B. Electrical Induction (Ventricular Tachycardia in Mice/Rats)

  • Animal Preparation: Anesthetize the animal and maintain anesthesia. Perform a cutdown of the jugular vein to allow for catheter insertion.

  • Catheter Insertion: Under fluoroscopic or anatomical guidance, insert a 1.7F octapolar electrode catheter into the jugular vein and advance it to the right atrium and ventricle for pacing and recording.[9][11]

  • Baseline Measurements: Record baseline intracardiac electrograms and determine pacing thresholds and the ventricular effective refractory period (VERP).

  • Programmed Electrical Stimulation (PES):

    • Deliver a drive train of 8 paced ventricular beats (S1) at a fixed cycle length (e.g., 150 ms).

    • Follow the drive train with a single premature extrastimulus (S2) at a coupling interval of ~30 ms.[11]

    • If tachycardia is not induced, use double (S2, S3) or triple (S2, S3, S4) extrastimuli with progressively shorter coupling intervals.[11]

  • Burst Pacing:

    • Deliver high-frequency trains of stimuli (e.g., 50 ms cycle length for 5-10 seconds) to induce ventricular tachycardia.[13]

  • Confirmation: Define ventricular tachycardia as a series of ≥4 consecutive wide-complex beats.[11] Monitor the duration and morphology of the arrhythmia.

Protocol 2: this compound Preparation and Administration
  • Reconstitution: Prepare this compound solution according to the manufacturer's instructions, typically by reconstituting the lyophilized powder with sterile water for injection or 5% dextrose solution to a known concentration (e.g., 6 mg/mL).[4]

  • Animal Preparation: Ensure the animal has appropriate intravenous access (e.g., tail vein or jugular vein catheter) separate from the pacing catheter if used. The animal should be under stable anesthesia with continuous ECG and, ideally, invasive blood pressure monitoring.

  • Administration via Infusion Pump:

    • Loading Dose (Optional): For a rapid effect, administer a loading dose of 0.1-0.3 mg/kg over 1 minute.

    • Initial Infusion: Begin a continuous intravenous infusion at a rate of 1-10 µg/kg/min.[6] An infusion pump is required for accurate delivery.

    • Titration: After 5-10 minutes of infusion, assess the heart rate. If the target reduction is not achieved, increase the infusion rate in steps of 1-10 µg/kg/min. Allow 5-10 minutes for stabilization between dose adjustments.

    • Monitoring: Continuously monitor ECG and blood pressure throughout the administration. Be prepared to reduce the dose or discontinue the infusion if significant bradycardia or hypotension occurs.

  • Washout: Due to its short half-life, the effects of landiolol will dissipate within 15-30 minutes of discontinuing the infusion, allowing for the study of multiple interventions or washout periods.[1]

Mandatory Visualizations

G cluster_membrane Myocardial Cell Membrane beta1 β1-Adrenergic Receptor gs Gs Protein beta1->gs Activates ac Adenylate Cyclase camp cAMP ac->camp Converts gs->ac Activates catecholamines Catecholamines (Epinephrine) catecholamines->beta1 Binds & Activates landiolol Landiolol HCl landiolol->beta1 Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates calcium ↑ Ca²⁺ Influx pka->calcium Phosphorylates Channels effects ↑ Heart Rate ↑ Contractility calcium->effects

Caption: Landiolol blocks catecholamine binding to β1-receptors, inhibiting the cAMP pathway.

G prep 1. Animal Preparation (Anesthesia, IV Access, ECG) baseline 2. Baseline Monitoring (Record ECG & BP) prep->baseline induce 3. Tachycardia Induction (Electrical or Chemical) baseline->induce confirm 4. Confirm Sustained Tachycardia induce->confirm admin 5. Administer Landiolol HCl (IV Infusion) confirm->admin monitor 6. Continuous Monitoring (ECG, BP, Heart Rate) admin->monitor data 7. Data Collection & Analysis monitor->data

Caption: Experimental workflow for testing landiolol in a rodent tachycardia model.

G start_node Start Infusion (e.g., 5 µg/kg/min) wait_node Wait 5-10 min start_node->wait_node check_hr Target Heart Rate Achieved? wait_node->check_hr increase_dose Increase Dose (e.g., to 10 µg/kg/min) check_hr->increase_dose No maintain Maintain Dose & Continue Monitoring check_hr->maintain Yes increase_dose->wait_node

Caption: Logic diagram for dose titration of this compound infusion.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to cardiovascular complications, including tachyarrhythmias.[1] Persistent tachycardia in septic shock is associated with a poor prognosis.[2] Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic antagonist that effectively reduces heart rate with a minimal effect on blood pressure.[3][4] Its short half-life of approximately 3 to 4 minutes allows for precise and titratable control in critically ill patients.[3][5] These characteristics make landiolol a subject of intense research for managing sepsis-related tachyarrhythmia, with studies exploring its effects on hemodynamics, cardiac protection, and immunomodulation.[6] This document provides a summary of current data and detailed protocols for the application of landiolol in this research area.

Mechanism of Action

Landiolol exerts its primary effect by selectively blocking β1-adrenergic receptors in the heart. This action counters the excessive sympathetic stimulation characteristic of septic shock, leading to a reduction in heart rate.[3] Beyond simple rate control, proposed mechanisms of action in sepsis include:

  • Cardioprotection: By reducing heart rate, landiolol decreases myocardial oxygen demand. Studies in survivors of sepsis have shown that landiolol treatment is associated with a reduction in cardiac biomarkers like troponin and CK-MB.[6]

  • Immunomodulation: The adrenergic stress in sepsis contributes to immune dysregulation. β-blockade may attenuate the adverse effects of catecholamine exposure on inflammatory pathways.[6][7] Cytokine analysis has shown that landiolol may act as an anti-inflammatory agent.[6]

  • Microcirculation Improvement: In preclinical models, landiolol has been suggested to normalize coronary microcirculation by blocking the sepsis-induced decrease in the VEGF signaling system.[3]

  • Signaling Pathway Modulation: Research indicates that landiolol may reverse the sepsis-induced dysregulation of critical signaling pathways, including the PI3K/AKT pathway, particularly in male subjects.[8]

G Sepsis Sepsis Sympathetic Sympathetic Overdrive Sepsis->Sympathetic Inflammation Systemic Inflammation (TNFα, IL-6, IL-8) ↑ Sepsis->Inflammation Myocardial Myocardial Dysfunction & Oxygen Imbalance Sympathetic->Myocardial Beta1 β1-Adrenergic Receptor Sympathetic->Beta1 Activates Inflammation->Myocardial VEGF VEGF Signaling ↓ Microcirculation Microcirculation Normalization VEGF->Microcirculation Landiolol Landiolol HCl Landiolol->Beta1 Blocks Immune Immunomodulation (IL-1Ra ↑) Landiolol->Immune Landiolol->Microcirculation HR Heart Rate ↓ Beta1->HR CardiacProtection Cardiac Protection (Troponin ↓, CK-MB ↓) HR->CardiacProtection

Caption: Proposed signaling pathways in sepsis and the effects of Landiolol.

Summary of Preclinical and Clinical Data

The efficacy of landiolol in sepsis has been evaluated in multiple randomized controlled trials (RCTs), with some conflicting results. While it consistently demonstrates effective heart rate control, its impact on organ failure and mortality is less clear and may depend on the patient population and timing of administration.

Data Presentation

Table 1: Summary of Key Clinical Trial Outcomes for Landiolol in Sepsis

Trial Name Primary Endpoint Landiolol Group Result Control Group Result Key Finding Citation(s)
Landi-SEP HR response (80-94 bpm) & maintenance without increased vasopressor needs in 24h 39.8% (39/98) achieved endpoint 23.5% (23/98) achieved endpoint Landiolol effectively controlled HR without increasing vasopressor needs. No difference in 28-day mortality. [9][10]
STRESS-L Mean Sequential Organ Failure Assessment (SOFA) score over 14 days Mean SOFA Score: 8.8 Mean SOFA Score: 8.1 Landiolol did not reduce organ failure. Trial was stopped early due to a signal of possible harm. [7][11]

| J-Land 3S | Proportion of patients with HR of 60-94 bpm at 24h | 55% (41/75) achieved target HR | 33% (25/75) achieved target HR | Landiolol was effective for rate control and significantly reduced the incidence of new-onset arrhythmia. |[1][12][13] |

Table 2: Effects of Landiolol on Key Clinical and Biological Parameters in Sepsis

Parameter Effect Observed with Landiolol Study Context Citation(s)
Heart Rate Significant Reduction Consistent across all major clinical trials. [4][9][13]
Vasopressor Requirement No significant increase (or minimal increase) A key finding in the Landi-SEP trial, though some meta-analyses show a slight increase in norepinephrine dose. [5][6][9]
Mean Arterial Pressure Generally maintained; risk of hypotension exists Landiolol has less impact on blood pressure than other β-blockers, but hypotension is a potential adverse event. [4][5][13]
Cardiac Troponins / CK-MB Reduction in survivors Observed in a sub-analysis of the STRESS-L trial, suggesting a cardioprotective effect. [6]
SOFA Score No significant reduction Primary endpoint of the STRESS-L trial was not met. [7][11]
Inflammatory Cytokines Modulated (e.g., increased IL-1Ra, decreased IFNγ and IL-2 relative to control) Suggests an anti-inflammatory or immunomodulatory effect. [6]

| Sex-Specific Effects | Improved cardiac performance in males; deleterious effects in females | Observed in preclinical rat models of sepsis, linked to differences in PI3K/AKT and eNOS signaling. |[8][14] |

Experimental Protocols

Protocol 1: Clinical Trial Protocol for Landiolol in Septic Shock

This protocol is a generalized methodology based on the designs of the Landi-SEP and STRESS-L trials.[2][15]

G cluster_arms Treatment Arms Start Patient Screening Inclusion Inclusion Criteria: - Septic Shock (Sepsis-3) - Tachycardia (HR ≥ 95 bpm) - On Vasopressors (e.g., Norepinephrine) Start->Inclusion Exclusion Exclusion Criteria: - Contraindication to β-blockers - Moribund state - Recent MI / Severe valve disease Inclusion->Exclusion Check Randomize Randomization (1:1) Exclusion->Randomize Eligible LandiololArm Intervention Group: Standard Care + Landiolol Infusion Randomize->LandiololArm Arm A ControlArm Control Group: Standard Care Only Randomize->ControlArm Arm B FollowUp Follow-up & Data Collection (Hemodynamics, SOFA, Biomarkers) LandiololArm->FollowUp ControlArm->FollowUp Endpoint Primary Endpoint Analysis (e.g., HR Control at 24h or SOFA score at 14d) FollowUp->Endpoint Stop End of Study Endpoint->Stop

Caption: A generalized workflow for a randomized controlled trial of Landiolol.

1. Patient Selection:

  • Inclusion Criteria: Adult patients (e.g., ≥18 years) diagnosed with septic shock according to the Sepsis-3 consensus definitions. Patients must have persistent tachycardia (e.g., heart rate ≥95 bpm) despite adequate fluid resuscitation and be receiving continuous vasopressor support (e.g., norepinephrine ≥0.1 μg/kg/min) for a defined period (e.g., >24 hours for established shock).[7][15]

  • Exclusion Criteria: Pre-existing conditions contraindicating β-blocker use (e.g., severe bradycardia, high-degree AV block), pregnancy, imminent death, or other confounding cardiac conditions.

2. Randomization:

  • Eligible patients are randomized in a 1:1 ratio to either the landiolol group or the control group. The trial should be open-label for the intervention due to the need for dose titration, but endpoint assessors may be blinded.[11]

3. Intervention (Landiolol Group):

  • Standard Care: All patients receive standard care for septic shock according to the latest Surviving Sepsis Campaign guidelines.[2]

  • Landiolol Infusion:

    • Initiate a continuous intravenous infusion of this compound at a starting dose of 1.0 µg/kg/min.[15]

    • Titrate the dose upwards in increments of 1.0 µg/kg/min every 15-20 minutes to achieve a target heart rate (e.g., 80-94 bpm).[11][16]

    • The infusion is adjusted to maintain the target heart rate. The dose is reduced or stopped if the heart rate falls below the target range (e.g., <80 bpm) or if signs of adverse effects (e.g., severe hypotension) appear.[11]

    • The infusion is typically weaned once vasopressor support is no longer required.[11]

G cluster_adjust Dose Adjustment Logic Start Start Landiolol Infusion (1 µg/kg/min) MeasureHR Measure Heart Rate (HR) & Blood Pressure (BP) Start->MeasureHR Decision Is HR within Target Range (80-94 bpm)? MeasureHR->Decision HighHR HR > 94 bpm? Decision->HighHR No MaintainDose Maintain Current Dose Decision->MaintainDose Yes LowHR HR < 80 bpm? HighHR->LowHR No IncreaseDose Increase Dose (+1 µg/kg/min) HighHR->IncreaseDose Yes DecreaseDose Decrease Dose or Stop LowHR->DecreaseDose Yes LowHR->MaintainDose No IncreaseDose->MeasureHR Wait 15-20 min DecreaseDose->MeasureHR Re-evaluate MaintainDose->MeasureHR Continue Monitoring

Caption: Logic for Landiolol infusion titration to achieve a target heart rate.

4. Control Group:

  • Patients receive standard care for septic shock without a β-blocker infusion.[11]

5. Data Collection and Endpoints:

  • Primary Endpoint: Can be organ dysfunction (e.g., mean SOFA score over 14 days) or a physiological target (e.g., achieving and maintaining the target heart rate at 24 hours without increasing vasopressor needs).[2][15]

  • Secondary Endpoints: 28-day mortality, ICU-free days, ventilation-free days, incidence of new-onset arrhythmias, and adverse events (e.g., hypotension, bradycardia).[9]

  • Biomarker Analysis: Serial blood samples can be collected to analyze markers of cardiac injury (cTnI, CK-MB) and inflammation (TNFα, IL-6, IL-2, IL-1Ra).[6]

Protocol 2: Preclinical Animal Model of Sepsis-Induced Myocardial Dysfunction

This protocol is based on studies investigating sex-specific effects of landiolol in rats.[8][14]

1. Animal Model:

  • Species: Wistar rats (both male and female to study sex differences).

  • Sepsis Induction: Sepsis is induced via the cecal ligation and puncture (CLP) model, a widely accepted standard for mimicking human sepsis. This involves a laparotomy, ligation of the cecum below the ileocecal valve, and perforation of the cecum with a needle to induce polymicrobial peritonitis. Sham-operated animals undergo the same procedure without ligation and puncture.

2. Experimental Groups:

  • Sham + Vehicle

  • Sham + Landiolol

  • CLP + Vehicle

  • CLP + Landiolol

  • (These groups should be created for both male and female animals).

3. Landiolol Administration:

  • Following the CLP procedure and resuscitation, landiolol is administered as a continuous intravenous infusion at a dose scaled appropriately for the animal model.

4. Key Experimental Readouts:

  • In Vivo Cardiac Function: Serial echocardiography is performed to measure parameters like left ventricular ejection fraction (LVEF), indexed stroke volume (SVi), and indexed end-diastolic volume (EDVi).[14]

  • Ex Vivo Cardiac Function: Hearts are excised and mounted on an isovolumic isolated heart preparation (Langendorff apparatus) to assess intrinsic cardiac contractility and relaxation, independent of systemic factors.

  • Metabolic Analysis: ³¹P magnetic resonance spectroscopy can be used on isolated hearts to measure high-energy phosphate compounds (phosphocreatine, ATP), providing insight into cardiac energy metabolism.[14]

  • Molecular Analysis: Heart tissue is harvested for analysis of gene and protein expression.

    • qRT-PCR/Western Blot: To quantify the expression of key proteins and genes in relevant signaling pathways, such as the PI3K/AKT pathway (p-AKT:AKT ratio), eNOS, and natriuretic peptide receptors.[8][14]

    • Transcriptomics: RNA sequencing can provide a broad view of the genetic landscape altered by sepsis and landiolol treatment.[8]

Applications and Future Directions

The available data and protocols are valuable for:

  • Drug Development: Evaluating new β-blockers or adjunct therapies in combination with landiolol.

  • Translational Research: Investigating the molecular mechanisms of β-blockade in sepsis and identifying biomarkers that predict patient response.

  • Clinical Practice: Designing further clinical trials to clarify the role of landiolol in specific sepsis phenotypes.

Future research should focus on:

  • Patient Phenotyping: Identifying which septic patients are most likely to benefit from landiolol (e.g., those with hyperdynamic shock vs. other profiles).

  • Timing of Intervention: Determining the optimal window for initiating landiolol therapy (early vs. established shock).

  • Sex-Specific Effects: Validating the preclinical findings of sex-dependent responses in human clinical trials.

Conclusion

This compound is a potent and titratable agent for controlling heart rate in patients with sepsis-related tachyarrhythmia. Clinical evidence confirms its efficacy in achieving rate control targets without compromising hemodynamics in many cases.[9][13] However, its benefit regarding improved organ function and survival remains a subject of debate, with major trials showing conflicting results.[9][11] Preclinical studies suggest intriguing sex-specific effects and immunomodulatory properties that warrant further investigation.[6][8] The protocols outlined here provide a framework for researchers to continue exploring the therapeutic potential and underlying mechanisms of landiolol in the complex setting of sepsis.

References

Application Notes and Protocols for Landiolol Hydrochloride in Pediatric Cardiac Surgery Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its rapid onset and offset of action, coupled with a favorable safety profile, make it a subject of significant interest for managing tachyarrhythmias in the sensitive context of pediatric cardiac surgery.[4][5][6] Perioperative tachyarrhythmias are a common complication in children undergoing cardiac surgery and can lead to significant morbidity and mortality.[5][6] Landiolol's high cardioselectivity (β1/β2 ratio of 255:1) allows for effective heart rate control with minimal impact on blood pressure, a critical consideration in pediatric patients, especially those with compromised cardiac function.[1] These notes provide a comprehensive overview of dosage calculations, experimental protocols, and the underlying mechanism of action for researchers in this field.

Mechanism of Action

Landiolol is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in the myocardium.[7][8] By blocking these receptors, landiolol inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][7] This action leads to a reduction in the intracellular signaling molecule cyclic AMP (cAMP), resulting in decreased heart rate, reduced myocardial contractility, and slowed atrioventricular (AV) node conduction.[7][8]

cluster_cell Myocardial Cell Catecholamines Epinephrine/ Norepinephrine B1AR β1-Adrenergic Receptor Catecholamines->B1AR Binds to Gs Gs Protein B1AR->Gs Activates Landiolol Landiolol Landiolol->B1AR Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Increased Heart Rate Increased Contractility PKA->Effects Phosphorylates Targets

Caption: Landiolol's β1-adrenergic receptor blockade pathway.

Quantitative Data Summary

The following tables summarize dosage and clinical outcome data from various studies on landiolol use in pediatric cardiac surgery.

Table 1: Landiolol Dosage in Pediatric Cardiac Surgery Studies

Study PopulationInitial Dose (µg/kg/min)Maintenance/Titrated Dose (µg/kg/min)Maximum Dose (µg/kg/min)Loading Dose Used?
Neonates & Infants (<1 year) with intraoperative tachycardia[5][6]23 (mean)26 (mean, at target HR)49 (mean)Not specified
Children (4 days - 5 years) with postoperative tachyarrhythmias[9]Not specified6.8 ± 0.9 (mean)Not specifiedNot specified
Children with postoperative Junctional Ectopic Tachycardia (JET)[10]Not specified1.0 - 10.0Not specifiedNo
Children (median age 7 months) with various tachyarrhythmias[11][12]1 - 511 (median max dose)40No
Infants with ventricular dysfunction and pulmonary hypertension[13]8.8 (median)9.9 (median, first 24h)44.4 (at target HR)No

Table 2: Clinical Outcomes of Landiolol Administration

Study PopulationPrimary OutcomeTime to EffectConversion to Sinus RhythmKey Findings
Neonates & Infants (<1 year) with intraoperative tachycardia[5][6]Achieve target HR (<160 bpm)4.0 minutes (median)Not the primary endpoint83% achieved target HR by end of surgery; stable blood pressure maintained.[5][6]
Children (4 days - 5 years) with postoperative tachyarrhythmias[9]Heart rate reduction or conversion2.3 ± 0.5 hours (avg. for HR reduction)70%Effective heart rate control without significant hemodynamic compromise.[4]
Children with postoperative JET[14]Suppress junctional heart rate2.1 ± 0.5 hours (for 20% HR reduction)80% (within 24 hours)Rapidly suppresses junctional rate without significant hypotension.[14]
Children (median age 7 months) with various tachyarrhythmias[11][12]Conversion to sinus rhythm or HR reductionNot specified66.7%Effective in 85.7% of patients, particularly for atrial tachyarrhythmias post-surgery.[11][12]
Children with postoperative JET[10]Sinus conversionWithin 15 minutes100% (in 4 patients)Successful and rapid conversion with no adverse events.[10]

Experimental Protocols and Methodologies

Patient Selection and Baseline Assessment
  • Inclusion Criteria: Typically includes pediatric patients (neonates to adolescents) undergoing cardiac surgery who develop perioperative or postoperative tachyarrhythmias, such as junctional ectopic tachycardia (JET) or supraventricular tachycardia (SVT).[4][5][11] A common threshold for tachycardia is a heart rate ≥ 160 bpm.[5]

  • Exclusion Criteria: Contraindications include severe sinus bradycardia, advanced heart block, decompensated heart failure, and cardiogenic shock.[15]

  • Baseline Data Collection: Prior to drug administration, essential data includes patient demographics (age, weight), diagnosis of congenital heart defect, type of surgery, baseline heart rate, blood pressure, and echocardiographic assessment of cardiac function.[12][13] The Vasoactive-Inotropic Score (VIS) is often calculated to quantify the level of cardiovascular support.[13]

Drug Preparation and Administration
  • Preparation: this compound is supplied as a lyophilized powder and must be reconstituted before use.[15] For example, a 280 mg vial of landiolol (equivalent to 300 mg of landiolol HCl) is reconstituted for infusion.[15][16]

  • Administration Route: Administered as a continuous intravenous infusion, typically through a central venous catheter.[5]

  • Dosage and Titration:

    • Initiation: In pediatric patients, a loading dose is generally avoided.[11][12][13] The infusion is initiated at a low dose, commonly ranging from 1 to 5 µg/kg/min.[11][12] For patients with impaired cardiac function, a starting dose as low as 1 µg/kg/min is recommended.[9][16][17]

    • Titration: The dose is titrated individually based on the patient's heart rate response and hemodynamic stability.[5][6] The dose may be increased incrementally (e.g., in steps of 1 µg/kg/min) at intervals of 10-15 minutes until the target heart rate is achieved or a maximum dose (e.g., up to 40 µg/kg/min) is reached.[11][12][15]

Start Start (Tachyarrhythmia Identified) InitialDose Initiate Infusion (e.g., 1-5 µg/kg/min) NO Loading Dose Start->InitialDose Monitor Continuous Monitoring (HR, BP, ECG) InitialDose->Monitor Decision Target HR Achieved? Monitor->Decision TitrateUp Titrate Dose Up (e.g., +1 µg/kg/min) Decision->TitrateUp No Maintain Maintain Effective Dose Decision->Maintain Yes TitrateUp->Monitor End Wean/Discontinue as Tolerated Maintain->End

Caption: General workflow for landiolol administration and titration.
Monitoring and Endpoint Assessment

  • Continuous Monitoring: Patients require intensive monitoring in a pediatric intensive care unit (PICU). This includes continuous electrocardiogram (ECG) and invasive arterial blood pressure monitoring.[14]

  • Efficacy Endpoints: The primary efficacy endpoint is typically the achievement of a target heart rate (e.g., <160 bpm) or conversion to a stable sinus rhythm.[5][11] The time required to achieve this target is also a key metric.[4][6]

  • Safety Endpoints: Safety is assessed by monitoring for adverse events, with particular attention to hypotension and bradycardia.[9][10] Changes in blood pressure and the need for vasoactive/inotropic support (VIS score) are closely tracked.[5][13]

Data Analysis and Interpretation

The relationship between landiolol dosage and patient outcomes is multifactorial. The optimal dosage strategy depends on a careful assessment of the patient's clinical status and a dynamic response to treatment.

cluster_inputs Patient Factors cluster_outputs Clinical Outcomes Age Age/Weight Dosage Dosage Calculation & Titration Strategy Age->Dosage Condition Cardiac Condition (e.g., JET, SVT) Condition->Dosage Hemodynamics Baseline Hemodynamics (BP, LV Function) Hemodynamics->Dosage HR_Control Heart Rate Control Dosage->HR_Control BP_Stability Hemodynamic Stability Dosage->BP_Stability Adverse_Events Adverse Events (Hypotension, Bradycardia) Dosage->Adverse_Events

Caption: Logical relationship of factors in landiolol dosage.

This compound is a promising therapeutic agent for the management of tachyarrhythmias in pediatric cardiac surgery patients.[4] Its ultra-short-acting nature and high β1-selectivity allow for precise, titratable control of heart rate with a reduced risk of hemodynamic compromise.[1][4] The research indicates that a conservative approach, starting with a low infusion rate without a loading dose and titrating carefully based on continuous monitoring, is both safe and effective in this vulnerable population.[5][11][12] Further large-scale, controlled studies are warranted to establish definitive dosing guidelines across different age groups and specific types of tachyarrhythmias.

References

Application Notes and Protocols for Landiolol Hydrochloride Infusion in Porcine Septic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of landiolol hydrochloride, an ultra-short-acting and highly selective β1-adrenoceptor antagonist, in swine models of septic shock. The following information is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of landiolol in sepsis.

Introduction

Sepsis and septic shock are life-threatening conditions characterized by a dysregulated host response to infection, leading to organ dysfunction. Tachycardia is a common manifestation in septic shock and is associated with poor outcomes. This compound, by selectively blocking β1-adrenergic receptors, offers a promising therapeutic strategy to control heart rate and potentially mitigate the detrimental effects of excessive catecholamine stimulation on the cardiovascular system and inflammatory pathways. Swine models of septic shock are highly valuable in preclinical research due to their physiological and anatomical similarities to humans.

Mechanism of Action

Landiolol is a highly selective β1-adrenoceptor antagonist with a β1/β2 selectivity ratio of approximately 255:1. Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart. This blockade counteracts the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect).[1] In the context of sepsis, landiolol's therapeutic effects are also attributed to its ability to modulate the inflammatory response, as evidenced by the reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

Experimental Protocols

I. Induction of Septic Shock in Swine (Lipopolysaccharide Model)

A commonly used and reproducible method to induce septic shock in swine is through the intravenous infusion of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Materials:

  • Domestic swine (e.g., 30-40 kg)

  • Anesthesia (e.g., ketamine, xylazine for induction; isoflurane for maintenance)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

  • Sterile 0.9% saline

  • Infusion pumps

  • Physiological monitoring equipment (ECG, invasive blood pressure, pulmonary artery catheter, etc.)

Procedure:

  • Animal Preparation: Anesthetize the swine and establish venous and arterial access for drug administration and continuous monitoring of hemodynamic parameters. A pulmonary artery catheter can be placed to monitor cardiac output, pulmonary artery pressure, and other advanced hemodynamic variables.

  • LPS Solution Preparation: Prepare a stock solution of LPS in sterile 0.9% saline. A typical concentration is 1 mg/mL.

  • LPS Infusion:

    • Administer a loading dose of LPS. A commonly cited protocol involves an infusion of 0.5 µg/kg/h for 30 minutes.

    • Follow with a continuous infusion at a lower dose, for example, 0.25 µg/kg/h, to maintain the septic state.

    • The exact dosage and timing may need to be optimized based on the specific strain of swine and the desired severity of shock.

  • Monitoring: Continuously monitor heart rate, mean arterial pressure (MAP), central venous pressure (CVP), pulmonary artery pressure (PAP), and cardiac output. Collect blood samples at baseline and regular intervals to measure inflammatory markers (e.g., TNF-α, IL-6), lactate levels, and other relevant biomarkers.

II. This compound Infusion Protocol

The following protocol is a recommended guideline based on dosages used in preclinical and clinical studies. Dose adjustments should be made based on the continuous monitoring of the animal's hemodynamic response.

Materials:

  • This compound for injection

  • Sterile 0.9% saline or 5% dextrose solution for dilution

  • Infusion pump

Procedure:

  • Preparation of Landiolol Infusion: Reconstitute the lyophilized this compound powder with the provided solvent or sterile saline to the desired concentration. For a continuous infusion, further dilute the reconstituted solution in an infusion bag of sterile saline or 5% dextrose.

  • Initiation of Infusion: Once the septic shock state is established (e.g., sustained tachycardia and hypotension), begin the continuous intravenous infusion of this compound.

    • Starting Dose: A recommended starting dose is 1 µg/kg/min .[4][5]

  • Dose Titration:

    • Titrate the infusion rate upwards in increments of 1 to 2 µg/kg/min every 15-20 minutes to achieve the target heart rate.[2][4]

    • The target heart rate should be predefined based on the experimental design, for example, a 20-25% reduction from the peak septic heart rate or a specific target range (e.g., 90-110 beats per minute).

    • The maximum recommended dose in most studies is around 20-40 µg/kg/min .[4]

  • Continuous Monitoring and Adjustment: Continuously monitor heart rate and blood pressure. If hypotension occurs, the infusion rate should be reduced or temporarily discontinued. Due to landiolol's ultra-short half-life (approximately 4 minutes), its effects will dissipate quickly upon cessation of the infusion.

  • Duration of Infusion: The duration of the landiolol infusion will depend on the study objectives and can range from a few hours to the entire duration of the experiment.

Data Presentation

The following tables provide a structured summary of key quantitative data from relevant studies.

Table 1: this compound Infusion Protocol Summary

ParameterRecommended ProtocolReference
Starting Infusion Rate 1 µg/kg/min[4][5]
Titration Increment 1-2 µg/kg/min[2][4]
Titration Interval 15-20 minutes[2][4]
Maximum Infusion Rate 20-40 µg/kg/min[4]
Vehicle for Dilution 0.9% Saline or 5% DextroseStandard Practice

Table 2: Example Hemodynamic and Inflammatory Parameters to Monitor

ParameterBaselineSeptic Shock (Pre-Landiolol)Septic Shock (Post-Landiolol)
Heart Rate (bpm)
Mean Arterial Pressure (mmHg)
Cardiac Output (L/min)
Systemic Vascular Resistance (dyn·s/cm⁵)
Pulmonary Artery Pressure (mmHg)
Serum Lactate (mmol/L)
Plasma TNF-α (pg/mL)
Plasma IL-6 (pg/mL)

Visualizations

Signaling Pathways and Experimental Workflow

landiolol_mechanism cluster_sepsis Septic State cluster_receptor β1-Adrenergic Receptor Signaling cluster_effects Cellular Effects cluster_inflammation Inflammatory Cascade Catecholamines Excess Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to NFkB NF-κB Activation Catecholamines->NFkB Potentiates G_Protein Gs Protein Activation Beta1_Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA Heart_Rate ↑ Heart Rate (Tachycardia) PKA->Heart_Rate Contractility ↑ Myocardial Contractility PKA->Contractility Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Landiolol This compound Landiolol->Beta1_Receptor Blocks Landiolol->NFkB Inhibits

Caption: Mechanism of action of landiolol in septic shock.

experimental_workflow start Start animal_prep Swine Preparation (Anesthesia, Catheterization) start->animal_prep baseline Baseline Data Collection (Hemodynamics, Blood Samples) animal_prep->baseline sepsis_induction Sepsis Induction (LPS Infusion) baseline->sepsis_induction shock_confirmation Confirmation of Septic Shock (Tachycardia, Hypotension) sepsis_induction->shock_confirmation randomization Randomization shock_confirmation->randomization landiolol_group Landiolol Infusion (Start at 1 µg/kg/min and titrate) randomization->landiolol_group Treatment control_group Control Group (Vehicle Infusion) randomization->control_group Control monitoring Continuous Monitoring and Data Collection (4-6 hours) landiolol_group->monitoring control_group->monitoring end End of Experiment (Data Analysis) monitoring->end

Caption: Experimental workflow for landiolol administration in a swine septic shock model.

References

Method for assessing the anti-inflammatory effects of Landiolol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Method for Assessing the Anti-inflammatory Effects of Landiolol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an ultra-short-acting, highly selective β1-adrenoceptor antagonist.[1] While its primary clinical application is the management of tachyarrhythmias, emerging evidence suggests that Landiolol possesses significant anti-inflammatory properties.[2][3] These effects are particularly relevant in conditions characterized by a systemic inflammatory response, such as sepsis and ischemia-reperfusion injury.[4][5] Studies have demonstrated that Landiolol can attenuate the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and High-Mobility Group Box 1 (HMGB-1).[4][6]

This document provides detailed protocols for assessing the anti-inflammatory effects of this compound using established in vitro and in vivo models.

Proposed Anti-Inflammatory Mechanism of Action

The inflammatory response to stimuli like bacterial lipopolysaccharide (LPS) is largely mediated by the activation of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines.[8][9] this compound is suggested to exert its anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, thereby reducing the downstream production of these inflammatory mediators.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Degradation) IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_active NF-κB Translocation (Active) IkB_p->NFkB_active Releases Landiolol Landiolol Hydrochloride Landiolol->IKK Inhibition? DNA DNA (Promoter Region) NFkB_active->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Proposed inhibition of the NF-κB signaling pathway by Landiolol.

In Vitro Assessment: LPS-Stimulated Macrophages

This protocol describes the use of a human monocytic cell line (THP-1), differentiated into macrophages, to screen the anti-inflammatory effects of Landiolol. LPS is used to induce a robust inflammatory response, measured by cytokine release.[10][11]

Experimental Workflow: In Vitro Model

G A 1. Culture & Differentiate THP-1 cells with PMA (48h) B 2. Pre-treat cells with This compound (Varying Doses) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) (4-24h) B->C D 4. Collect Supernatant C->D E 5. Quantify Cytokines (TNF-α, IL-6) via ELISA D->E F 6. Data Analysis (Compare Treated vs. Control) E->F

Workflow for in vitro assessment of anti-inflammatory effects.
Detailed Protocol: THP-1 Macrophage Assay

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated human macrophages.

Materials and Reagents:

  • THP-1 cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol-12-myristate-13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for human TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: a. Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. b. Add PMA to a final concentration of 10-25 ng/mL to induce differentiation into macrophage-like cells.[12] c. Incubate for 48 hours. Adherence to the plate indicates successful differentiation.[10] d. After incubation, gently aspirate the PMA-containing media and wash the cells once with PBS. Add fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.[10]

  • Landiolol Treatment: a. Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS). b. Remove the medium from the differentiated cells and add fresh medium containing various concentrations of Landiolol (e.g., 1, 10, 100 µM). Include a vehicle-only control group. c. Pre-incubate the cells with Landiolol for 1 hour.[13]

  • LPS Stimulation: a. To all wells except the unstimulated control, add LPS to a final concentration of 100 ng/mL.[14] b. Incubate the plate for a specified duration (e.g., 4, 12, or 24 hours) to allow for cytokine production.[11]

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatant for analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Quantification: a. Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions. b. Read the absorbance on a microplate reader.

Representative Data

The following table summarizes hypothetical, yet expected, quantitative results from the in vitro assay.

Treatment GroupTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Unstimulated)< 20N/A< 15N/A
LPS (100 ng/mL) Only1550 ± 1200%2100 ± 1800%
LPS + Landiolol (1 µM)1380 ± 110~11%1950 ± 150~7%
LPS + Landiolol (10 µM)950 ± 95~39%1240 ± 110~41%
LPS + Landiolol (100 µM)510 ± 60~67%750 ± 80~64%

In Vivo Assessment: Rodent Sepsis Models

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of Landiolol. The LPS-induced endotoxemia model simulates a systemic inflammatory response, while the Cecal Ligation and Puncture (CLP) model mimics polymicrobial sepsis, which is more clinically relevant.[4][15]

Experimental Workflow: In Vivo LPS Model

G A 1. Acclimatize Rats (e.g., Wistar, 1 week) B 2. Administer Landiolol or Vehicle (i.v.) A->B C 3. Induce Sepsis via LPS Injection (i.v.) B->C D 4. Monitor Animals & Collect Blood Samples (e.g., at 3h, 6h) C->D E 5. Euthanize & Harvest Organs (Lung, Liver) D->E F 6. Analyze Inflammatory Markers (ELISA, Western Blot) E->F

Workflow for in vivo assessment using the LPS-induced sepsis model.
Detailed Protocol: LPS-Induced Endotoxemia in Rats

Objective: To determine if this compound can reduce systemic and organ-specific inflammation in a rat model of endotoxemia.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthetics (e.g., isoflurane)

  • Blood collection tubes (with EDTA)

  • ELISA kits for rat TNF-α, IL-6, and HMGB-1

Procedure:

  • Acclimatization: House rats for at least one week under standard conditions (12h light/dark cycle, 22-24°C, free access to food and water).[16]

  • Grouping: Randomly assign rats to experimental groups: Sham (saline only), LPS + Vehicle, and LPS + Landiolol.

  • Drug Administration: a. Anesthetize the rats. b. Administer Landiolol (e.g., as a continuous intravenous infusion of 0.1 mg/kg/min) or vehicle to the respective groups.[4]

  • Sepsis Induction: a. Simultaneously with the start of the Landiolol/vehicle infusion, administer a single intravenous injection of LPS (e.g., 15 mg/kg) to induce sepsis.[5] The Sham group receives sterile saline.

  • Monitoring and Sample Collection: a. Monitor the animals for signs of distress. b. At predetermined time points (e.g., 3 or 6 hours post-LPS), collect blood samples via cardiac puncture under deep anesthesia.[5] c. Immediately following blood collection, euthanize the animals and harvest organs such as the lungs and liver for further analysis (e.g., histology, tissue homogenates).

  • Sample Processing and Analysis: a. Centrifuge blood samples to separate plasma and store at -80°C. b. Measure plasma concentrations of TNF-α, IL-6, and HMGB-1 using rat-specific ELISA kits.

Experimental Workflow: In Vivo CLP Model

G A 1. Acclimatize Rats (1 week) B 2. Anesthetize & Perform Cecal Ligation and Puncture (CLP) Surgery A->B C 3. Fluid Resuscitation (Subcutaneous Saline) B->C D 4. Administer Landiolol or Vehicle Post-Surgery C->D E 5. Monitor Survival & Collect Samples at Pre-defined Endpoints D->E F 6. Analyze Inflammatory Markers E->F

Workflow for in vivo assessment using the CLP sepsis model.
Detailed Protocol: Cecal Ligation and Puncture (CLP) in Rats

Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant polymicrobial sepsis model.

Procedure:

  • Animal Preparation: Acclimatize and group the rats as described in section 4.2.

  • Surgical Procedure: a. Anesthetize the rat with isoflurane. b. Make a 1.5-2 cm midline laparotomy incision to expose the cecum.[16] c. Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained.[15] d. Puncture the ligated cecum once or twice with an 18-gauge needle.[1] e. Gently squeeze the cecum to extrude a small amount of fecal matter.[16] f. Return the cecum to the peritoneal cavity and close the abdominal incision in layers. g. The "Sham" group undergoes the same procedure but without ligation and puncture.

  • Post-Operative Care: a. Immediately after surgery, provide fluid resuscitation by subcutaneously injecting warm sterile saline (e.g., 10 mL/kg).[16] b. Administer analgesics as required by institutional guidelines.

  • Treatment: Begin administration of Landiolol or vehicle at a specified time post-CLP.

  • Endpoint Analysis: Monitor animals for survival over a set period (e.g., 72 hours). For mechanistic studies, euthanize subgroups at earlier time points (e.g., 16-24 hours) to collect blood and tissue for inflammatory marker analysis as described in section 4.2.[17]

Representative Data

The following table presents data adapted from a study investigating Landiolol's effect on liver injury in an LPS-induced rat sepsis model.[5]

AnalyteControl GroupLPS (3h) GroupLPS + Landiolol (3h) Group
Serum TNF-α (pg/mL) 25 ± 5450 ± 60420 ± 55
Hepatic TNF-α (pg/mg protein) 1.8 ± 0.38.5 ± 1.14.2 ± 0.6**
Serum HMGB-1 (ng/mL) 12 ± 285 ± 1045 ± 7**

*Values are illustrative based on published findings.[4][5] *Note: In some studies, Landiolol significantly reduced tissue-specific TNF-α more than systemic serum levels in early-phase sepsis.[5][18][19] ***HMGB-1 is a late-phase marker; significant reduction is often seen at later time points (>6h).[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Landiolol Hydrochloride Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of landiolol hydrochloride in animal studies to achieve therapeutic effects while minimizing the risk of bradycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a reduction in heart rate and myocardial contractility.[1] Due to its rapid onset, short half-life (3 to 4 minutes), and high cardioselectivity (β1/β2 selectivity ratio of 255:1), it is a valuable tool in research for controlling tachycardia with a lower risk of hypotension compared to other beta-blockers.[1][2]

Q2: What is the primary safety concern when using this compound in animal studies?

A2: The primary safety concern is dose-dependent bradycardia, which is an excessively slow heart rate.[3] While the goal of landiolol is to reduce heart rate, excessive dosage can lead to severe bradycardia, atrioventricular (AV) block, and in extreme cases, cardiac arrest.[4] Careful dose titration and continuous monitoring are crucial to avoid these adverse effects.

Q3: How is this compound typically administered in animal studies?

A3: In animal studies, this compound is administered intravenously (IV), usually as a continuous infusion.[5][6] This method allows for precise control over the plasma concentration of the drug, enabling researchers to titrate the dose to the desired effect while monitoring for adverse reactions like bradycardia.

Q4: What are the key differences in dosing between animal models?

A4: Dosing recommendations vary between species due to differences in metabolism and drug sensitivity. For instance, toxicity studies have shown different lethal doses for rats and dogs.[3] It is essential to consult species-specific literature to determine an appropriate starting dose and titration schedule.

Q5: How quickly do the effects of this compound diminish after stopping the infusion?

A5: Due to its ultra-short half-life of approximately 3 to 4 minutes, the effects of this compound diminish rapidly after the infusion is stopped.[1] Heart rate generally returns to baseline levels within 30 minutes of discontinuing the drug.[1] This rapid offset is a significant advantage in a research setting, as it allows for quick reversal of adverse effects like severe bradycardia.

Troubleshooting Guide: Managing Bradycardia

Issue: The animal is exhibiting signs of bradycardia (a significant drop in heart rate below the target range).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Infusion rate is too high. 1. Immediately reduce the this compound infusion rate by 50%.2. If severe bradycardia persists, stop the infusion entirely.3. Monitor the animal's heart rate continuously via ECG.4. Once the heart rate returns to a safe level, the infusion can be cautiously restarted at a lower dose.
Incorrect initial dose calculation. 1. Double-check all calculations for dose preparation and infusion rate, ensuring they are correct for the animal's weight and the specific species.2. If an error is identified, stop the infusion and prepare a new, correctly calculated solution.
Interaction with other medications. 1. Review all other administered drugs, such as anesthetics or analgesics, for potential synergistic effects on heart rate.[7] For example, opioids can also induce bradycardia.[8]2. If a potential interaction is identified, consider adjusting the dosage of the interacting drug or selecting an alternative with less impact on heart rate.
Animal's physiological state. 1. Assess the animal for other signs of distress or physiological changes, such as hypothermia or changes in anesthetic depth, which can influence heart rate.[9]2. Stabilize the animal's overall condition before continuing with the landiolol infusion.

Data on this compound Dosage and Effects in Animal Studies

The following tables summarize quantitative data on this compound dosage and its effects from various animal studies.

Table 1: this compound Dose-Response on Heart Rate in Animal Models

Animal Model Dosage/Infusion Rate Observed Effect on Heart Rate Reference
Canine (Endotoxin Shock Model)1-10 µg/kg/minMaintained heart rate below 140 bpm.[5]
Canine (Halothane Anesthesia)10 µg/kg/minAntiarrhythmic effect on epinephrine-induced ventricular arrhythmias.[10]
Rat9.5 µg/kg/min (ED50)50% of maximum heart rate reduction.[11]
Rat25.0 µg/kg/min (ED90)90% of maximum heart rate reduction.[11]
Rat35.2 µg/kg/min (ED95)95% of maximum heart rate reduction.[11]

Table 2: Toxicity Data for this compound in Animal Models

Animal Model Dosage Observed Effect Reference
Rat150 mg/kg (single IV dose)Minimum lethal dose.[3]
Dog100 mg/kg (single IV dose)Minimum lethal dose.[3]
Rat50 mg/kg/day (4-week repeated IV dose)No-adverse-effect level.
Rat100 mg/kg/day (4-week repeated IV dose)Bradypnea, dyspnea, and some mortality.

Experimental Protocols

1. Protocol for Continuous Intravenous Infusion of this compound in a Rat Model

  • Materials: this compound powder, sterile saline (0.9% sodium chloride), infusion pump, catheter (e.g., for tail vein cannulation), heating pad, ECG monitoring system.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the rat on a heating pad to maintain body temperature.

    • Cannulate the tail vein for intravenous access.

    • Prepare the this compound solution by reconstituting the powder with sterile saline to the desired concentration.

    • Connect the catheter to an infusion pump containing the landiolol solution.

    • Attach ECG electrodes to the rat for continuous heart rate monitoring.[12][13]

    • Begin the infusion at a low starting dose (e.g., 1-5 µg/kg/min) and titrate upwards in a stepwise manner, allowing for a stabilization period at each dose level while closely monitoring the ECG for changes in heart rate.

2. Protocol for Monitoring Bradycardia in a Canine Model

  • Materials: Anesthetized dog, multi-parameter monitor with ECG capabilities, esophageal or surface ECG leads.

  • Procedure:

    • Following induction of anesthesia, place the dog in a stable position.

    • Attach ECG leads according to standard veterinary practice.

    • Establish a baseline heart rate and rhythm before administering this compound.

    • Administer landiolol as a continuous intravenous infusion.

    • Continuously monitor the ECG for the following:

      • A decrease in heart rate below the target therapeutic range.

      • The development of arrhythmias, such as atrioventricular (AV) block.

    • Define bradycardia thresholds prior to the experiment (e.g., a heart rate below 60 beats per minute, or a decrease of more than 30% from baseline).

    • If bradycardia is detected, immediately implement the troubleshooting steps outlined above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Outcome Animal_Prep Animal Preparation (Anesthesia, Cannulation) Infusion Landiolol Infusion Animal_Prep->Infusion Drug_Prep Drug Preparation (Reconstitution) Drug_Prep->Infusion ECG_Monitor ECG Monitoring Bradycardia_Check Bradycardia? ECG_Monitor->Bradycardia_Check Infusion->ECG_Monitor Titration Dose Titration Titration->Infusion Bradycardia_Check->Titration No Data_Collection Data Collection Bradycardia_Check->Data_Collection Yes/End

Experimental workflow for landiolol administration and bradycardia monitoring.

signaling_pathway cluster_cell Cardiomyocyte Landiolol Landiolol HCl Beta1_Receptor β1-Adrenergic Receptor Landiolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channel L-type Ca2+ Channel PKA->Calcium_Channel Phosphorylates (opens channel) Heart_Rate ↓ Heart Rate Calcium_Channel->Heart_Rate Ca2+ influx leads to Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta1_Receptor Activates

References

Troubleshooting poor solubility of Landiolol Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Landiolol Hydrochloride in aqueous solutions.

Troubleshooting Guide: Poor Aqueous Solubility

Issue: this compound is not dissolving adequately in my aqueous solution.

This guide provides a step-by-step approach to troubleshoot and resolve solubility challenges with this compound.

Step 1: Verify Compound and Solvent Quality

Ensure the integrity of your materials before proceeding with dissolution.

  • Is your this compound of high purity? Impurities can significantly impact solubility. Use a high-purity grade of this compound (>95%) for your experiments.[]

  • Are you using high-purity water? Use distilled, deionized, or Milli-Q water to avoid contaminants that might interfere with dissolution.

Step 2: Optimize Dissolution Conditions

The following parameters are critical for achieving optimal solubility.

  • Have you considered the effect of pH? The stability and, consequently, the solubility of this compound are pH-dependent. Adjusting the pH of the aqueous solution to a range of 6.0-6.6 is recommended for optimal stability and dissolution.[2] A patent for a this compound formulation suggests a pH range of 5.0-7.0.[3][4]

  • Are you controlling the temperature during dissolution? While heating can sometimes aid dissolution, for this compound, it is crucial to control the temperature to prevent degradation. A Chinese patent suggests using an ice bath (below 10°C) during the preparation of solutions to enhance stability.[3][4]

  • Have you tried gentle agitation or sonication? For some slightly soluble forms or to speed up the dissolution process, gentle stirring or brief sonication can be beneficial. Some sources indicate that sonication may be needed for dissolution in ethanol.[5][6]

Step 3: Prepare a Stock Solution in an Alternative Solvent

If direct dissolution in an aqueous buffer remains challenging, preparing a concentrated stock solution in a suitable organic solvent can be an effective strategy.

  • Have you considered using Dimethyl Sulfoxide (DMSO)? this compound is soluble in DMSO.[5][7][8] You can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low enough to not affect your experiment.

The following diagram illustrates a troubleshooting workflow for addressing poor solubility issues.

G Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed check_purity Step 1: Verify Purity - Landiolol HCl >95%? - High-purity water? start->check_purity optimize_conditions Step 2: Optimize Conditions - Adjust pH to 6.0-6.6? - Use cold conditions (<10°C)? - Gentle agitation/sonication? check_purity->optimize_conditions Purity Verified contact_support Contact Technical Support check_purity->contact_support Impurities Suspected use_dmso Step 3: Use Co-Solvent - Prepare concentrated stock in DMSO? optimize_conditions->use_dmso Still Poorly Soluble successful_dissolution Successful Dissolution optimize_conditions->successful_dissolution Dissolution Achieved use_dmso->successful_dissolution Dissolution Achieved use_dmso->contact_support Issue Persists

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is described as being very soluble in water.[2][9] One supplier specifies a water solubility of ≥ 100 mg/mL.[7]

Q2: What are the key physicochemical properties of this compound?

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₅H₄₀ClN₃O₈[7][10]
Molecular Weight 546.05 g/mol [7][10]
Appearance White to off-white powder/solid[2][5][9]
Melting Point ~125.4°C[5][6]
Water Solubility Very soluble, ≥ 100 mg/mL[2][7][9]
DMSO Solubility 250 mg/mL (may require ultrasound)[7][8]
Ethanol Solubility Slightly soluble (may require sonication)[5][6]
Storage Temperature Refrigerator (2-8°C)[5][6][8]

Q3: Is this compound stable in aqueous solutions?

This compound can undergo hydrolysis and racemization in aqueous solutions, especially under acidic or alkaline conditions.[3][4] To minimize degradation, it is recommended to prepare solutions at a controlled pH (ideally 6.0-6.6) and low temperature (e.g., in an ice bath).[2][3][4]

Q4: What is the primary mechanism of action of Landiolol?

Landiolol is a highly selective, ultra-short-acting β1-adrenergic receptor antagonist.[][5][7] It competitively inhibits the binding of catecholamines to β1 receptors, primarily in the heart, leading to a reduction in heart rate and myocardial contractility.

The signaling pathway for β1-adrenergic receptor antagonism is depicted below.

G Landiolol's Mechanism of Action cluster_0 Cardiomyocyte catecholamines Catecholamines (e.g., Norepinephrine) beta1_receptor β1-Adrenergic Receptor catecholamines->beta1_receptor Binds & Activates g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates calcium_channels L-type Ca2+ Channels pka->calcium_channels Phosphorylates physiological_effects Increased Heart Rate & Contractility calcium_channels->physiological_effects Increased Ca2+ influx leads to landiolol Landiolol landiolol->beta1_receptor Blocks

References

Technical Support Center: Stabilizing Landiolol Hydrochloride Solutions for Extended Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Landiolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution has become cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation can indicate several issues. First, verify the pH of your solution. This compound is most stable in a pH range of 5.0 to 7.0.[1][2] A shift outside this range, especially towards alkaline conditions, can accelerate hydrolysis and lead to the formation of less soluble degradation products. Also, consider the storage temperature. If the solution has been stored at a low temperature (refrigerated), some salts may precipitate out of solution but should redissolve at room temperature.[1] If the precipitate does not redissolve upon warming and pH adjustment, it is likely a degradation product, and the solution should be discarded.

Q2: I've noticed a yellow discoloration in my this compound solution. Is it still usable?

A2: A change in color, such as turning yellow, is a visual indicator of chemical degradation.[3] This can be due to oxidation or other degradation pathways. Do not use a discolored solution as it may have reduced potency and contain unknown impurities. It is recommended to prepare a fresh solution.

Q3: How can I prevent the degradation of my this compound solution during long-term experiments?

A3: To ensure the stability of your this compound solution, several factors should be controlled:

  • pH: Maintain the pH of the solution between 5.0 and 7.0.[1][2] Use a suitable buffer system, such as a phosphate or citrate buffer, to maintain a stable pH.

  • Temperature: Prepare and store the solution at controlled, cool temperatures. During preparation, using water for injection cooled to below 10°C can significantly reduce degradation.[1][2] For storage, follow the specific recommendations for your formulation, which is typically refrigerated.

  • Light: Protect the solution from light, as photolytic degradation can occur with some pharmaceutical compounds. Store solutions in amber vials or cover them with light-protective material.

  • Excipients: The presence of appropriate excipients, such as mannitol, can help stabilize the formulation, particularly for lyophilized powders.

Q4: What are the primary degradation pathways for this compound in solution?

A4: The two main degradation pathways for this compound in an aqueous solution are hydrolysis and racemization.[1] The ester linkage in the Landiolol molecule is susceptible to hydrolysis, especially under acidic or alkaline conditions, which breaks the molecule into its carboxylic acid and alcohol components. Racemization can also occur, though it is substantially minimized at a pH above 5.0.[1][2]

Data on pH-Dependent Stability of this compound Solutions

The stability of this compound is highly dependent on the pH of the solution. Below is a summary of the relative content of impurities and the main component at different pH values, as determined by HPLC analysis.

pH of SolutionAcidic Hydrolysis Product (%)Basic Hydrolysis Product (%)Racemization Product (%)This compound (%)
3.00.850.030.5398.59
4.00.210.050.1699.58
5.00.060.080.0399.83
6.00.050.150.0399.77
7.00.050.310.0399.61
8.00.061.240.0398.67

Data adapted from patent CN102232930A. The analysis was conducted on freshly prepared solutions.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its degradation products. Method validation and optimization may be required for specific applications.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and a buffer solution (e.g., 0.01 mol/L sodium dihydrogen phosphate with 0.01 mol/L decane sodium sulfonate) in a 50:50 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 204 nm or 237 nm.[4]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.[4]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 0.2 mg/mL).

  • Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.

3. Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and reflux at 60°C for 30 minutes. Neutralize the solution before injection.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and reflux at 60°C for 30 minutes. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.

After exposure to these stress conditions, analyze the samples by the HPLC method to separate the degradation products from the parent drug peak.

Visualizations

Degradation Pathway of this compound Landiolol This compound Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) Landiolol->Hydrolysis Racemization Racemization (pH < 5.0) Landiolol->Racemization Degradation_Products Inactive Metabolites (Carboxylic Acid and Alcohol Moieties) Hydrolysis->Degradation_Products Isomers Diastereomers Racemization->Isomers

Caption: Primary degradation pathways of this compound in solution.

Experimental Workflow for Stability Testing start Prepare Landiolol Solution (Controlled pH and Temperature) stress Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->stress storage Long-Term Storage (Defined Temperature and Humidity) start->storage analysis Analyze by Stability-Indicating HPLC Method stress->analysis sampling Sample at Predetermined Time Points storage->sampling sampling->analysis evaluation Evaluate Data (Assay, Impurities, Physical Appearance) analysis->evaluation end Determine Shelf-Life and Optimal Storage Conditions evaluation->end

Caption: A typical workflow for conducting a stability study of this compound.

Troubleshooting Guide for Solution Instability start Instability Observed (Precipitate, Color Change) check_pH Check pH of the Solution start->check_pH pH_in_range Is pH between 5.0 and 7.0? check_pH->pH_in_range adjust_pH Adjust pH to 5.0-7.0 with Buffer pH_in_range->adjust_pH No check_temp Check Storage Temperature pH_in_range->check_temp Yes adjust_pH->check_temp temp_ok Was it stored correctly? check_temp->temp_ok warm_solution Warm to Room Temperature temp_ok->warm_solution No (Too Cold) discard Discard Solution and Prepare Fresh temp_ok->discard Yes dissolves Does precipitate dissolve? warm_solution->dissolves use_solution Solution may be usable. Consider re-analysis. dissolves->use_solution Yes dissolves->discard No

Caption: A decision tree for troubleshooting instability in this compound solutions.

References

Navigating Landiolol Hydrochloride Administration with Concomitant Cardioactive Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe and effective use of landiolol hydrochloride in experimental settings where other cardioactive agents are present. Careful dose adjustments are critical to mitigate the risk of adverse hemodynamic events. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when co-administering this compound with other cardioactive drugs?

A1: The primary concern is the potential for pharmacodynamic synergism, leading to an increased risk of adverse effects such as severe bradycardia, hypotension, and heart block.[1] Landiolol is a highly selective beta-1 adrenergic receptor antagonist, and its effects can be potentiated by other drugs that depress myocardial contractility or slow cardiac conduction.

Q2: Are there specific classes of cardioactive drugs that require significant dose adjustments for landiolol?

A2: Yes, particular caution is required when landiolol is used concurrently with:

  • Other Beta-Blockers: Co-administration can lead to additive negative chronotropic and inotropic effects.

  • Calcium Channel Blockers (Non-dihydropyridine): Agents like verapamil and diltiazem can significantly increase the risk of bradycardia and heart block.[1][2][3][4] Some sources recommend avoiding this combination or using an alternative drug.[1][3][4]

  • Antiarrhythmic Agents: Drugs such as amiodarone can enhance the bradycardic effect of landiolol.[1][5]

  • Catecholamine-Depleting Drugs: Agents like reserpine can lead to hypotension and marked bradycardia.

  • Positive Inotropes and Vasoconstrictors: These drugs may counteract the heart rate and blood pressure lowering effects of landiolol.[1][6]

Q3: What are the general recommendations for initiating landiolol in the presence of an interacting cardioactive agent?

A3: When initiating landiolol in the presence of another cardioactive agent, a more conservative approach is warranted. This typically involves:

  • Starting with a lower initial infusion rate than the standard recommended dose.

  • Employing a slower titration interval to allow for careful assessment of the patient's hemodynamic response.

  • Intensifying monitoring of heart rate, blood pressure, and cardiac rhythm.

Q4: Are there specific, quantitative dose adjustments recommended in published literature?

A4: The available literature and prescribing information emphasize a cautious and individualized approach to dose titration rather than providing specific percentage-based dose reductions for co-administration with other cardioactive agents. The general guidance is to "use caution/monitor" and to titrate based on the patient's clinical response. For instance, with dronedarone, it is recommended to start with a low dose of the beta-blocker and increase it only after ECG verification of good tolerability.[1] Clinical trial protocols often describe titrating landiolol to a target heart rate or based on hemodynamic parameters, highlighting the need for a dynamic dosing strategy.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause (Drug Interaction) Recommended Action
Severe Bradycardia Synergistic effect with other negative chronotropes (e.g., other beta-blockers, verapamil, diltiazem, amiodarone).[1]1. Immediately reduce the landiolol infusion rate or discontinue the infusion. 2. Monitor vital signs closely. 3. Consider administration of atropine if bradycardia is severe and symptomatic.
Hypotension Additive hypotensive effect with other antihypertensive agents or negative inotropes.1. Reduce or stop the landiolol infusion. 2. Administer intravenous fluids if hypovolemia is suspected. 3. The hypotensive effect of landiolol is expected to resolve within 30 minutes of discontinuation.
Atrioventricular (AV) Block Combined effect on cardiac conduction with drugs like verapamil, diltiazem, or digoxin.[1]1. Discontinue the landiolol infusion immediately. 2. Monitor the electrocardiogram (ECG) continuously. 3. Prepare for potential cardiac pacing if the block is high-grade and hemodynamically compromising.
Inadequate Heart Rate Control Counteracting effects of sympathomimetics, positive inotropes, or vasoconstrictors.[1][6]1. Re-evaluate the necessity and dosage of the counteracting agent. 2. Cautiously titrate the landiolol infusion upwards while closely monitoring blood pressure. 3. Consider alternative or adjunctive therapies for rate control.

Data Summary: Standard this compound Dosing

The following tables summarize the standard intravenous infusion dosages for this compound in adult patients. These serve as a baseline from which adjustments should be made in the presence of interacting cardioactive agents.

Table 1: Landiolol Dosing for Patients with Normal Cardiac Function [1][6][9]

ParameterDosage
Starting Dose 9 mcg/kg/min
Titration Interval 10 minutes
Titration Step 9 mcg/kg/min
Maximum Dose 36 mcg/kg/min

Table 2: Landiolol Dosing for Patients with Impaired Cardiac Function [1][9]

ParameterDosage
Starting Dose 1 mcg/kg/min
Titration Interval 15 minutes
Titration Step 1 mcg/kg/min
Maximum Dose 36 mcg/kg/min

Experimental Protocols: General Approach to Dose Adjustment

  • Establish Baseline: Administer the interacting cardioactive agent and allow it to reach a steady-state concentration.

  • Initiate Low-Dose Landiolol: Begin landiolol infusion at a significantly reduced dose (e.g., 25-50% of the standard starting dose for the patient's cardiac function).

  • Stepwise Titration: Increase the landiolol infusion rate in small increments at extended intervals (e.g., every 20-30 minutes).

  • Continuous Monitoring: Throughout the titration process, continuously monitor heart rate, blood pressure, and ECG.

  • Define Endpoints: The target dose is reached when the desired heart rate is achieved without clinically significant bradycardia, hypotension, or AV block.

  • De-escalation Protocol: Have a clear protocol for reducing or discontinuing the landiolol infusion if adverse hemodynamic effects occur.

Visualizing Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta1_receptor Beta-1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates calcium_channels L-type Calcium Channels pka->calcium_channels Phosphorylates calcium_influx Calcium Influx calcium_channels->calcium_influx cardiac_contraction Increased Cardiac Contraction & Heart Rate calcium_influx->cardiac_contraction landiolol Landiolol landiolol->beta1_receptor Blocks catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta1_receptor Activates

Caption: Landiolol blocks catecholamine binding to beta-1 receptors.

Experimental Workflow for Landiolol Dose Adjustment

Experimental Workflow for Landiolol Dose Adjustment start Start administer_agent Administer Interacting Cardioactive Agent start->administer_agent steady_state Achieve Steady State administer_agent->steady_state initiate_landiolol Initiate Low-Dose Landiolol Infusion steady_state->initiate_landiolol monitor Continuous Hemodynamic Monitoring (HR, BP, ECG) initiate_landiolol->monitor check_safety Adverse Effects (Bradycardia, Hypotension)? monitor->check_safety titrate Titrate Landiolol Dose Upward titrate->monitor check_endpoint Target Heart Rate Achieved? check_endpoint->titrate No maintain_dose Maintain Effective Dose check_endpoint->maintain_dose Yes check_safety->check_endpoint No reduce_dose Reduce or Discontinue Landiolol Infusion check_safety->reduce_dose Yes end End maintain_dose->end reduce_dose->monitor

Caption: A logical workflow for safe landiolol dose titration.

Logical Relationship for Dose Adjustment Decision-Making

Dose Adjustment Decision-Making Logic patient_status Patient's Cardiac Function & Concomitant Medications normal_function Normal Cardiac Function patient_status->normal_function impaired_function Impaired Cardiac Function patient_status->impaired_function interacting_drug Interacting Cardioactive Agent Present? normal_function->interacting_drug impaired_function->interacting_drug standard_dose Initiate Standard Dose (9 mcg/kg/min) interacting_drug->standard_dose No conservative_dose Initiate Conservative Dose (e.g., 1 mcg/kg/min) interacting_drug->conservative_dose Yes monitor_response Monitor Hemodynamic Response standard_dose->monitor_response adjust_titration Adjust Titration Strategy (Slower Titration, Smaller Increments) conservative_dose->adjust_titration adjust_titration->monitor_response

Caption: Decision tree for initial landiolol dose selection.

References

Minimizing batch-to-batch variability of Landiolol Hydrochloride in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and addressing common issues encountered during experiments with Landiolol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of catecholamines, such as adrenaline and noradrenaline, at the β1-receptors, which are predominantly located in the heart. This blockade results in a reduction of heart rate and myocardial contractility.[3]

Q2: What are the key stability concerns for this compound in experimental settings?

A2: this compound is susceptible to degradation in solution, primarily through hydrolysis and racemization.[4][5] The stability is significantly influenced by pH and temperature. To minimize degradation, it is recommended to prepare solutions at a controlled pH, ideally between 5.0 and 7.0, and at reduced temperatures (e.g., on an ice bath below 10°C).[4][5]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in water and DMSO.[1] For cell-based assays, it is crucial to use fresh, high-purity DMSO, as moisture absorption can reduce solubility.[1] Always refer to the supplier's datasheet for specific solubility information.

Q4: What level of purity should I expect for this compound, and what are common impurities?

A4: Reputable suppliers typically offer this compound with a purity of 99% or higher.[6] Impurities can arise from the synthesis process or degradation. It is essential to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which will detail the purity and the levels of any identified impurities.[7]

Troubleshooting Guide

Issue 1: Inconsistent results between different batches of this compound.
  • Question: I am observing significant variability in my experimental results (e.g., IC50 values) when using different batches of this compound. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Purity and Impurity Profile:

      • Possible Cause: Even minor differences in the purity and impurity profiles between batches can lead to variations in biological activity.

      • Troubleshooting Steps:

        • Always request and compare the Certificate of Analysis (CoA) for each batch. Pay close attention to the reported purity (typically by HPLC) and the levels of any specified impurities.

        • If possible, perform your own analytical validation (e.g., HPLC) to confirm the purity of each batch upon receipt.

        • If a particular impurity is present in one batch and not another, consider if that impurity could have off-target effects in your assay.

    • Compound Stability and Handling:

      • Possible Cause: Improper storage or handling can lead to degradation of the compound, resulting in lower potency.

      • Troubleshooting Steps:

        • Ensure that the powdered this compound is stored at the recommended temperature (e.g., -20°C) and protected from moisture.[1]

        • Prepare fresh stock solutions for each experiment or use aliquots from a single, properly stored stock solution to minimize freeze-thaw cycles.

        • Be consistent in the preparation of working solutions, paying close attention to the solvent, pH, and temperature.[4][5]

Issue 2: Poor solubility or precipitation of this compound during solution preparation.
  • Question: I am having difficulty dissolving this compound, or it is precipitating out of solution during my experiment. What should I do?

  • Answer:

    • Solvent Quality:

      • Possible Cause: The quality and purity of the solvent (e.g., DMSO, water) can affect solubility.

      • Troubleshooting Steps:

        • Use high-purity, anhydrous solvents. If using DMSO, use a fresh, unopened bottle as it is hygroscopic.[1]

        • For aqueous solutions, use sterile, deionized, or distilled water.

    • pH of the Solution:

      • Possible Cause: The pH of the solution can impact the solubility of this compound.

      • Troubleshooting Steps:

        • Ensure the pH of your final working solution is within the optimal range of 5.0-7.0.[4][5]

        • If using buffers, ensure they are compatible with this compound and do not cause precipitation.

    • Temperature:

      • Possible Cause: Temperature can affect solubility.

      • Troubleshooting Steps:

        • While preparing solutions on ice is recommended to maintain stability, ensure the compound is fully dissolved before making final dilutions. Gentle warming may be necessary for initial dissolution in some cases, but care must be taken to avoid degradation.

Issue 3: Unexpected or inconsistent HPLC chromatograms.
  • Question: My HPLC analysis of this compound shows unexpected peaks or inconsistent retention times. How can I troubleshoot my HPLC method?

  • Answer:

    • Mobile Phase Preparation:

      • Possible Cause: Inconsistent preparation of the mobile phase is a common source of variability.

      • Troubleshooting Steps:

        • Prepare fresh mobile phase for each run.

        • Ensure accurate measurement and mixing of all components.

        • Degas the mobile phase thoroughly to prevent air bubbles.

    • Column Issues:

      • Possible Cause: The column may be contaminated, degraded, or not properly equilibrated.

      • Troubleshooting Steps:

        • Flush the column with a strong solvent to remove any contaminants.

        • Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

        • If the column is old or has been used extensively, consider replacing it.

    • Sample Degradation:

      • Possible Cause: The sample may be degrading in the autosampler.

      • Troubleshooting Steps:

        • Use a cooled autosampler if available.

        • Minimize the time the sample sits in the autosampler before injection.

        • Prepare samples just before analysis.

Data Presentation

Table 1: Representative Purity Specifications for this compound from Different Suppliers

SupplierPurity SpecificationAnalytical Method
Supplier A≥ 99.0%HPLC
Supplier B> 99%HPLC
Supplier C[6]99%Not Specified
Supplier D[1]99.99%Not Specified

Note: This table is for illustrative purposes. Always refer to the Certificate of Analysis provided by your specific supplier for batch-specific data.

Experimental Protocols

Protocol: In Vitro cAMP-Based Functional Assay for this compound

This protocol describes a cell-based assay to determine the potency of this compound by measuring its ability to inhibit isoproterenol-stimulated cAMP production in cells expressing the β1-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Isoproterenol (a non-selective β-agonist)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP assay kit (e.g., HTRF, Luminescence-based)

  • 384-well white opaque microplates

Methodology:

  • Cell Culture and Plating:

    • Culture the HEK293-β1AR cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C for 1-2 hours to allow the cells to attach.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare a stock solution of isoproterenol (e.g., 1 mM in water).

    • Dilute the isoproterenol in assay buffer to a final concentration that elicits an EC80 response (this should be predetermined in a separate experiment).

  • Assay Procedure:

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Add the EC80 concentration of isoproterenol to all wells except the basal control wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[8][9]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates landiolol This compound landiolol->beta1_receptor Blocks catecholamines Catecholamines (e.g., Adrenaline) catecholamines->beta1_receptor Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates targets leading to G start Start receive_batches Receive and Quarantine Landiolol HCl Batches start->receive_batches review_coa Review Certificate of Analysis (Purity, Impurities) receive_batches->review_coa analytical_validation Perform In-house Analytical Validation (e.g., HPLC) review_coa->analytical_validation prepare_stock Prepare and Aliquot Stock Solutions analytical_validation->prepare_stock run_experiment Run Experiment with All Batches in Parallel prepare_stock->run_experiment analyze_data Analyze and Compare Results (e.g., IC50) run_experiment->analyze_data investigate_discrepancy Investigate Discrepancies analyze_data->investigate_discrepancy accept_batches Accept Batches for Further Use investigate_discrepancy->accept_batches Consistent reject_batch Reject Outlier Batch and Contact Supplier investigate_discrepancy->reject_batch Inconsistent

References

Technical Support Center: Refining Landiolol Hydrochloride Delivery for Targeted Tissue Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and refining delivery methods for Landiolol Hydrochloride to achieve targeted tissue effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its primary action is to competitively block β1-adrenergic receptors, which are predominantly located in the heart. This blockage inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and cardiac conduction velocity.[1][3]

Q2: Why is targeted tissue delivery of this compound desirable?

A2: While Landiolol's high β1 selectivity already provides a degree of cardiac specificity, targeted delivery methods aim to further concentrate the drug at the site of action (e.g., ischemic myocardial tissue). This could maximize its therapeutic effects while minimizing potential systemic side effects, such as hypotension or bradycardia, which can occur with standard intravenous administration.

Q3: What are some potential strategies for targeted delivery of a hydrophilic drug like this compound?

A3: For hydrophilic drugs like this compound, encapsulation within nanocarriers is a promising strategy. Potential delivery systems include:

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophilic drugs in their aqueous core.[4][5][6]

  • Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that entrap the drug within their matrix.

  • Hydrogels: These can provide sustained local release of the encapsulated drug.

Q4: What are the key stability considerations for this compound in experimental solutions?

A4: this compound is less stable in solution, being susceptible to both hydrolysis and racemization, particularly under acidic or alkaline conditions.[5][7] It is recommended to control the pH of experimental solutions to a range of 5.0-7.0 to minimize degradation.[5][7] For infusions, it is advisable to use freshly prepared solutions and consider the compatibility with other co-administered drugs, as some mixtures can accelerate its degradation.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low encapsulation efficiency of Landiolol in liposomes. Landiolol is highly hydrophilic and may leak out into the external aqueous phase during liposome preparation.[9] The lipid composition may not be optimal for retaining a hydrophilic drug.Optimize the liposome preparation method. The dehydration-rehydration method or freeze-thaw cycles can improve encapsulation of hydrophilic molecules.[9] Modify the lipid composition by using lipids with longer hydrocarbon chains or adding cholesterol to increase bilayer rigidity and reduce drug leakage.[9][10]
Inconsistent physiological effects in in vivo animal models. The ultra-short half-life of Landiolol (around 4 minutes) can lead to fluctuating plasma concentrations.[1][2] The animal model may have different metabolic rates or receptor sensitivities compared to humans.Use a continuous infusion pump to maintain a steady-state plasma concentration. Develop a pharmacokinetic/pharmacodynamic (PK/PD) model for the specific animal species to determine the optimal infusion rate.
Unexpected off-target effects in cardiac tissue. The delivery vehicle (e.g., nanoparticles, liposomes) may have inherent cardiotoxic effects. The targeting ligand on the delivery vehicle could trigger unintended signaling pathways.Conduct thorough toxicity studies of the delivery vehicle alone in the relevant cardiac models (in vitro and in vivo). Characterize the interaction of the targeted delivery system with non-target cardiac cells to identify and mitigate off-target binding.
Difficulty reproducing results in in vitro cell-based assays. Cell density, passage number, and serum concentration in the culture medium can all affect cellular response to beta-blockers. The short half-life of Landiolol may lead to its depletion from the culture medium during longer incubation periods.Standardize all cell culture parameters, including seeding density and media composition. For longer experiments, consider replenishing the drug-containing medium at appropriate intervals based on its stability and cellular uptake.
High variability in cAMP assay results. Inadequate inhibition of phosphodiesterases (PDEs) can lead to rapid degradation of cAMP. Cell stimulation time and lysis conditions are not optimized.Always include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[11] Optimize the duration of agonist/antagonist treatment and ensure complete cell lysis to accurately measure intracellular cAMP levels.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (hERG inhibition) 1300 µMHEK293 cells[12]
Effect on Basal OCR Reduction from 123% to 94.8% (with TNF-α)HEK293 cells[13]
Effect on Glycolytic Capacity Inhibits TNF-α-induced increaseHEK293 cells[13]

Table 2: Preclinical and Clinical Infusion Doses of this compound

ApplicationInfusion RateSpecies/PopulationReference
Postoperative Atrial Fibrillation (Prophylaxis) 2 µg/kg/minHuman (cardiac surgery)[11]
Postoperative Atrial Fibrillation (Treatment) 3 µg/kg/minHuman (esophagectomy)[11]
Acute Myocardial Infarction (Experimental) 3 µg/kg/min for 24hHuman (post-PCI)
Sepsis Model (Experimental) 1 µg/kg/minRat

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Perfusion for Efficacy Testing

This protocol is adapted from established methods for evaluating the effects of beta-blockers on cardiac function.[6][7][14][15]

1. Heart Isolation and Cannulation:

  • Anesthetize a male Sprague-Dawley rat (250-350g) with sodium pentobarbital (8-10 mg/100 g body weight, intraperitoneal).[7]
  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit bicarbonate buffer.
  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mmol/L: 118 NaCl, 4.7 KCl, 2.55 CaCl2, 1.3 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 10 glucose), gassed with 95% O2 / 5% CO2 at 37°C.[7]

2. Stabilization:

  • Allow the heart to stabilize for a 15-20 minute period, maintaining a constant coronary flow rate (e.g., 12 mL/min).[7]
  • Monitor heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) using a pressure transducer inserted into the left ventricle.

3. Drug Administration:

  • Introduce this compound (or its delivery system) into the perfusion buffer at the desired concentrations.
  • For a dose-response curve, start with the lowest concentration and increase it in a stepwise manner, allowing for a steady-state response at each concentration.
  • To test for beta-adrenergic blockade, first stimulate the heart with a known concentration of isoproterenol (a beta-agonist) to establish a baseline response. Then, co-perfuse with Landiolol and isoproterenol to quantify the inhibitory effect.

4. Data Analysis:

  • Record all hemodynamic parameters continuously.
  • Express the effects of Landiolol as a percentage change from the baseline values.
  • Calculate the EC50 (half-maximal effective concentration) for the observed effects.

Protocol 2: Liposome Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is a standard method for encapsulating hydrophilic drugs like this compound.[4][5][13]

1. Lipid Film Formation:

  • Dissolve the desired lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in an organic solvent like chloroform in a round-bottom flask.[4][13]
  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C for DSPC).[13]
  • Dry the film further under a vacuum to remove any residual solvent.

2. Hydration:

  • Prepare an aqueous solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5).
  • Hydrate the lipid film by adding the Landiolol solution and agitating the flask at a temperature above the lipid transition temperature. This process will form multilamellar vesicles (MLVs) with the drug encapsulated in the aqueous core.[13]

3. Size Reduction (Extrusion):

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm and ending with 100 nm).[13]
  • Perform multiple passes (e.g., 11-21) through each membrane to ensure a homogenous size distribution.

4. Purification and Characterization:

  • Remove unencapsulated Landiolol by dialysis or size exclusion chromatography.
  • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
  • Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the Landiolol concentration using a validated analytical method (e.g., HPLC).

Protocol 3: In Vitro cAMP Assay

This protocol outlines a competitive immunoassay to measure changes in intracellular cAMP levels in response to β1-adrenergic receptor modulation.[11]

1. Cell Culture and Seeding:

  • Culture a suitable cell line expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β1-AR gene) in appropriate growth medium.
  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a pre-warmed stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
  • Add a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to the stimulation buffer to prevent cAMP degradation.
  • For agonist testing: Add varying concentrations of Landiolol (if testing for potential partial agonism) or a known agonist like isoproterenol.
  • For antagonist testing: Pre-incubate the cells with varying concentrations of Landiolol for a short period (e.g., 15-30 minutes) before adding a fixed concentration of isoproterenol.
  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

  • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
  • Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of antibody binding sites.
  • Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
  • Plot the cAMP concentration against the drug concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp ATP to cAMP g_protein->ac Activates pka Protein Kinase A (PKA) camp->pka Activates phospho Phosphorylation of Target Proteins pka->phospho Catalyzes response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) phospho->response landiolol Landiolol landiolol->b1ar Blocks catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->b1ar Activates

Caption: Landiolol's Mechanism of Action

G cluster_formulation Formulation Cycle cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Need for Targeted Delivery formulation 1. Formulation & Characterization start->formulation invitro 2. In Vitro Testing formulation->invitro invivo 3. In Vivo Testing invitro->invivo optimization Optimization Loop: Modify Formulation (e.g., lipid ratio, ligand) invivo->optimization end End: Optimized Delivery System f1 Encapsulation of Landiolol f2 Size, Charge, & Stability Analysis f3 Encapsulation Efficiency Assay v1 Cell Viability/ Toxicity Assays v2 Cellular Uptake Studies v3 cAMP & Signaling Assays iv1 Pharmacokinetics (PK) Studies iv2 Biodistribution Studies iv3 Langendorff Heart Efficacy Model optimization->formulation Iterate optimization->end Meets Target Profile

Caption: Iterative Workflow for Refining Delivery

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Results in In Vivo Cardiac Model c1 Drug Stability Issue: Short Half-Life issue->c1 c2 Delivery Vehicle Issue: Poor Targeting issue->c2 c3 Model Issue: High Biological Variability issue->c3 s1 Use continuous infusion to maintain steady state c1->s1 If PK variability is high s2 Re-evaluate formulation: Check stability & release c2->s2 If biodistribution is poor s3 Increase sample size (N) & standardize procedures c3->s3 If data spread is wide

Caption: Troubleshooting Logic for In Vivo Studies

References

Dealing with interference from Landiolol Hydrochloride metabolites in analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical assays involving Landiolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges, particularly interference from Landiolol's metabolites during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound and are they active?

A1: Landiolol is rapidly metabolized in plasma by pseudocholinesterases and carboxylesterases.[1][2] The primary metabolic pathway involves hydrolysis of the ester linkage, forming the main metabolite, M1 (a carboxylic acid), and a ketal that further breaks down into glycerol and acetone.[1] M1 can then undergo beta-oxidation to form metabolite M2.[3] The beta-1-adrenoreceptor blocking activity of metabolites M1 and M2 is reported to be 200 times less than that of the parent compound, Landiolol, rendering their pharmacological effect negligible at therapeutic doses.[1]

Q2: Which analytical methods are most commonly used for the quantification of Landiolol and its metabolites?

A2: The most prevalent and validated methods for the simultaneous quantification of Landiolol and its metabolites (M1 and M2) in biological matrices such as human blood and plasma are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has also been utilized.[4] These chromatographic methods offer the high selectivity and sensitivity required for bioanalytical studies.

Q3: Is interference from Landiolol's metabolites a common issue in LC-MS/MS assays?

A3: While the potential for interference always exists in bioanalytical methods, well-developed and validated LC-MS/MS assays for Landiolol can effectively separate the parent drug from its metabolites, M1 and M2. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for each analyte, significantly minimizes the risk of cross-talk or interference between Landiolol and its metabolites. Proper chromatographic separation is key to mitigating any potential ion suppression or enhancement effects.

Q4: Can immunoassays be used for Landiolol quantification, and what are the risks of metabolite interference?

A4: While LC-MS/MS is the gold standard, immunoassays can theoretically be developed for small molecules like Landiolol. However, immunoassays are generally more susceptible to interference from structurally similar compounds, such as metabolites.[5][6][7] If the antibodies used in the immunoassay are not highly specific to Landiolol, they may cross-react with the M1 and M2 metabolites, leading to inaccurate (typically overestimated) concentrations of the parent drug.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Potential Interference in HPLC/LC-MS/MS Assays

This guide provides a systematic approach to identifying and resolving potential interference issues in your Landiolol assays.

Issue 1: Poor Peak Resolution Between Landiolol and Metabolites

  • Symptom: Overlapping or asymmetric peaks for Landiolol and its metabolites (M1, M2) in the chromatogram.

  • Potential Cause & Solution:

    • Suboptimal Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve the separation of these compounds with different polarities.

    • Inadequate Column Chemistry: Ensure the selected column (e.g., C18) provides sufficient retention and selectivity. Experiment with different column stationary phases if necessary.

    • Gradient Elution Not Optimized: Modify the gradient slope and duration to enhance the separation between the closely eluting peaks.

Issue 2: Inconsistent Analyte Signal (Ion Suppression/Enhancement in LC-MS/MS)

  • Symptom: Variability in the signal intensity of Landiolol or its metabolites across different samples or runs, not attributable to concentration changes.

  • Potential Cause & Solution:

    • Co-elution with Matrix Components: Improve sample preparation techniques (e.g., solid-phase extraction) to remove interfering endogenous matrix components.

    • Co-elution of Metabolites with Parent Drug: Enhance chromatographic separation (see Issue 1) to ensure Landiolol and its metabolites do not co-elute and compete for ionization in the MS source.

    • Inappropriate Internal Standard: Use a stable isotope-labeled internal standard for Landiolol and its metabolites to compensate for matrix effects.

Issue 3: Ghost Peaks or High Baseline Noise

  • Symptom: Extraneous peaks in the chromatogram or an unstable baseline, which can interfere with the integration of analyte peaks.

  • Potential Cause & Solution:

    • Contaminated Mobile Phase: Use high-purity, HPLC or LC-MS grade solvents and reagents. Prepare mobile phases fresh daily.[8]

    • Sample Carryover: Implement a robust needle and injection port washing protocol between samples.

    • System Contamination: Flush the entire LC system with an appropriate cleaning solution.

Guide 2: Best Practices to Proactively Avoid Metabolite Interference
  • Method Development: During method development, analyze samples fortified with high concentrations of M1 and M2 metabolites to assess their potential impact on the quantification of Landiolol, and vice-versa.

  • Chromatographic Selectivity: Aim for baseline separation of Landiolol from its major metabolites. This is the most effective way to prevent interference.

  • MS/MS Specificity: For LC-MS/MS methods, select unique and specific precursor-product ion transitions (MRMs) for Landiolol and each metabolite to minimize the risk of crosstalk.

  • Sample Preparation: Utilize a sample preparation method, such as solid-phase extraction (SPE), that can effectively separate the parent drug from its more polar metabolites.

  • System Suitability: Regularly run system suitability tests with a mixture of Landiolol and its metabolites to ensure consistent chromatographic performance.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Landiolol and its primary metabolite, M1. This information is crucial for developing selective analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Physicochemical Characteristics
Landiolol C₂₅H₃₉N₃O₈525.6Parent drug, ester linkage susceptible to hydrolysis.
Metabolite M1 C₁₉H₂₉N₃O₆395.46[9]Carboxylic acid metabolite formed by hydrolysis of Landiolol.[3] More polar than the parent compound.
Metabolite M2 --Formed by β-oxidation of M1.[3]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Landiolol and Metabolite Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for Landiolol, M1, M2, and the internal standard by infusing standard solutions into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data data ms->data Data Acquisition troubleshooting_logic cluster_chromatography Chromatography Issues cluster_sample Sample-Related Issues cluster_instrument Instrument Issues start Analytical Issue (e.g., Poor Resolution, Inconsistent Signal) check_chrom check_chrom start->check_chrom Chromatographic Problem? check_mp Check Mobile Phase (Composition, pH, Freshness) check_col Evaluate Column (Age, Chemistry) check_mp->check_col opt_grad Optimize Gradient check_col->opt_grad resolve Issue Resolved opt_grad->resolve Implement Changes check_prep Review Sample Prep (Extraction Efficiency) check_is Verify Internal Standard check_prep->check_is check_is->resolve Implement Changes check_ms Check MS/MS Parameters (Tuning, MRMs) check_system Inspect for Leaks/ Contamination check_ms->check_system check_system->resolve Implement Changes check_chrom->check_mp Yes check_sample Sample-Related Problem? check_chrom->check_sample No check_sample->check_prep Yes check_sample->check_ms No

References

Validation & Comparative

A Head-to-Head Comparison of Landiolol Hydrochloride and Esmolol for Rapid Heart Rate Control in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between landiolol hydrochloride and esmolol for rapid heart rate control in experimental and clinical research is a critical one. Both are ultra-short-acting intravenous β1-selective adrenergic blockers, but subtle yet significant differences in their pharmacokinetic and pharmacodynamic profiles can have a considerable impact on study outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.

Executive Summary

This compound generally offers a more favorable profile for rapid and controlled heart rate reduction with minimal impact on blood pressure, owing to its higher β1-selectivity and shorter half-life compared to esmolol.[1][2] While both are effective in achieving target heart rates, landiolol's greater cardioselectivity may translate to a lower incidence of hypotension, a crucial factor in hemodynamically sensitive subjects.[3][4] However, in specific scenarios such as septic shock, the clinical superiority of one agent over the other is still a subject of ongoing research, with some studies suggesting better mortality outcomes with esmolol in this patient population.[5]

Pharmacokinetic Profile

The pharmacokinetic properties of landiolol and esmolol are central to their utility in a research setting where precise and rapid control of drug effects is paramount. Landiolol is characterized by a significantly shorter half-life and a smaller volume of distribution, allowing for quicker titration and a more rapid offset of action upon discontinuation.[6][7]

ParameterThis compoundEsmololReference(s)
Half-life~3-4 minutes~9 minutes[7]
Volume of Distribution (Vd)0.16 – 0.24 L/kg3.43 L/kg[7]
Clearance (CL)41.8 - 52.8 mL/kg·minHigher than landiolol[3]
MetabolismPlasma esterasesRed blood cell esterases[1]

Pharmacodynamic Profile

The key pharmacodynamic difference between landiolol and esmolol lies in their selectivity for β1-adrenergic receptors. Landiolol exhibits a significantly higher β1/β2 selectivity ratio, which is believed to contribute to its more pronounced negative chronotropic (heart rate lowering) effects with less impact on blood pressure.[2][4]

ParameterThis compoundEsmololReference(s)
β1/β2 Selectivity Ratio~255:1~33:1[2]
Onset of ActionRapidRapid[8]
Effect on Blood PressureMinimal hypotensive effectMore pronounced hypotensive effect[1][3]
Negative Inotropic EffectLess potentMore potent[1]

Efficacy in Heart Rate Control: A Comparative Overview

Clinical studies have consistently demonstrated the efficacy of both agents in rapidly controlling heart rate in various tachyarrhythmias. However, landiolol often achieves the desired heart rate reduction more rapidly and with greater potency.[3]

Study PopulationThis compoundEsmololKey FindingsReference(s)
Critically ill patients with tachycardiaSuperior heart rate controlEffective, but less potent than landiololLandiolol reduced heart rate by an additional 4.7 bpm compared to esmolol over 72 hours.[9][10]
Post-vascular surgery patients with reduced ejection fractionMore rapid and substantial decrease in heart rate (-40 ± 20 bpm)Significant decrease in heart rate (-30 ± 16 bpm)Landiolol produced a more potent reduction in heart rate without hemodynamic deterioration.[3][11][12]
Patients with septic shockEffective heart rate reductionAssociated with reduced 28-day mortalityEsmolol showed superior outcomes in reducing mortality in some studies.[5]

Signaling Pathway of β1-Adrenergic Blockade

Landiolol and esmolol exert their effects by competitively blocking the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are predominantly located in the cardiac tissue. This blockade inhibits the Gs-protein coupled receptor signaling cascade, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent reduction in protein kinase A (PKA) activity. The ultimate effects are a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Increases Contraction ↓ Heart Rate ↓ Contractility Ca_Influx->Contraction Landiolol_Esmolol Landiolol / Esmolol Landiolol_Esmolol->Beta1_Receptor Blocks

Caption: Signaling pathway of β1-adrenergic blockade by landiolol and esmolol.

Experimental Protocols

General Experimental Workflow for Comparing Landiolol and Esmolol in a Clinical Research Setting

The following outlines a general workflow for a prospective, randomized, open-label study comparing the efficacy and safety of landiolol and esmolol for rapid heart rate control.

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_L Landiolol Group Randomization->Group_L Group_E Esmolol Group Randomization->Group_E Drug_Administration Drug Administration (Titration Protocol) Group_L->Drug_Administration Group_E->Drug_Administration Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Drug_Administration->Hemodynamic_Monitoring Data_Collection Data Collection (HR, BP, ECG, etc.) Hemodynamic_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General experimental workflow for a comparative study.

Detailed Methodologies

1. Patient Population:

  • Inclusion Criteria: Adult patients with supraventricular tachycardia (SVT), atrial fibrillation, or atrial flutter with a heart rate exceeding a predefined threshold (e.g., >110 bpm). Specific patient populations from cited studies include critically ill ICU patients, patients in septic shock, and post-operative patients (e.g., after vascular or cardiac surgery).[3][9][10][13]

  • Exclusion Criteria: Patients with severe bradycardia, second- or third-degree atrioventricular block, sick sinus syndrome, severe or decompensated heart failure, cardiogenic shock, and known hypersensitivity to β-blockers.[6]

2. Dosing and Administration:

  • This compound:

    • For patients with normal cardiac function: A common starting dose is a continuous intravenous infusion of 9 mcg/kg/min. The dose can be titrated in increments of 9 mcg/kg/min every 10 minutes to a maximum of 36 mcg/kg/min.[2][9]

    • For patients with impaired cardiac function: A more conservative approach is recommended, with a starting dose of 1 mcg/kg/min, titrated by 1 mcg/kg/min every 15 minutes.[2]

    • Some protocols may include a loading dose of 0.125 mg/kg over 1 minute.[3]

  • Esmolol:

    • A typical regimen for supraventricular tachycardia involves a loading dose of 500 mcg/kg over 1 minute, followed by an initial maintenance infusion of 50 mcg/kg/min.[6][8]

    • The maintenance infusion can be increased in increments of 50 mcg/kg/min every 5-10 minutes, up to a maximum of 200-300 mcg/kg/min.[6][8]

3. Hemodynamic Monitoring:

  • Continuous monitoring of heart rate, systolic and diastolic blood pressure, and mean arterial pressure is essential.[11][12]

  • Invasive hemodynamic monitoring, such as through an arterial line, provides the most accurate and real-time data.

  • In some research settings, more advanced monitoring like continuous pulse contour cardiac output (PiCCO) analysis may be employed to assess cardiac index and other hemodynamic parameters.[14]

  • Continuous electrocardiogram (ECG) monitoring is crucial to assess cardiac rhythm and detect any potential adverse effects.

4. Efficacy and Safety Endpoints:

  • Primary Efficacy Endpoint: The primary outcome is typically the achievement of a target heart rate (e.g., <100 bpm or a ≥20% reduction from baseline) within a specified timeframe.

  • Secondary Efficacy Endpoints: These may include the time to achieve the target heart rate and the proportion of patients converting to sinus rhythm.

  • Safety Endpoints: The primary safety concern is hypotension. Other adverse events to monitor include bradycardia, heart block, and bronchospasm.

Conclusion for the Research Professional

The choice between this compound and esmolol should be guided by the specific requirements of the research protocol and the characteristics of the study population. Landiolol's higher cardioselectivity and shorter half-life make it an attractive option when precise heart rate control with minimal hemodynamic disturbance is the priority.[1][3] Esmolol remains a valuable and well-established agent, particularly in situations where cost is a significant consideration or in specific patient cohorts like septic shock where it has shown potential mortality benefits.[5] A thorough understanding of their distinct pharmacological profiles is essential for designing robust and reproducible research studies.

References

A Comparative Analysis of Landiolol Hydrochloride and Metoprolol in a Canine Model of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of experimental data on the efficacy and mechanisms of two prominent beta-blockers in the context of myocardial ischemia.

This guide provides a detailed comparison of Landiolol Hydrochloride and metoprolol, focusing on their therapeutic efficacy in a canine model of myocardial ischemia. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data, methodologies, and underlying molecular mechanisms.

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker, whereas metoprolol is a well-established β1-selective blocker with a longer duration of action.[1] Their differing pharmacokinetic and pharmacodynamic profiles suggest distinct advantages in specific clinical scenarios of myocardial ischemia.

Comparative Efficacy: A Tabular Summary

The following tables summarize the quantitative data from studies investigating the effects of Landiolol and metoprolol on key cardiovascular parameters in canine models of myocardial ischemia.

Table 1: Hemodynamic Effects

ParameterThis compoundMetoprololControl/PlaceboCitation
Heart Rate (HR) Significantly lowerSignificantly lowerNo significant change[2][3]
Blood Pressure (BP) Less hypotensive effect compared to other beta-blockersDecreasedNo significant change[1][3]
Cardiac Output LowerLowerNo significant change[4]
Left Ventricular dP/dt Not specified in canine modelsDecreased by 20%No significant change[3]

Table 2: Myocardial Protection

ParameterThis compoundMetoprololControl/PlaceboCitation
Infarct Size (% of Area at Risk) Not specified in direct canine comparisonReduced by 40%90.4 ± 1.9%[5]
Myocardial Oxygen Consumption ReducedReducedNo significant change[2]
Regional Myocardial Blood Flow (Area at Risk, ml/100g/min) Not specified in canine models12.8 ± 5.80 (vs. 9.65 ± 8.35 in placebo)9.65 ± 8.35[4]

Experimental Protocols

A standardized canine model of myocardial ischemia is crucial for the comparative evaluation of cardioprotective agents. The methodologies outlined below are based on protocols described in the cited literature.

1. Induction of Myocardial Ischemia

  • Surgical Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. A left thoracotomy is performed to expose the heart.

  • Coronary Artery Occlusion: The left anterior descending (LAD) coronary artery is dissected, and a ligature is placed around it. Myocardial ischemia is induced by tightening the ligature for a specified period (e.g., 60-90 minutes).

  • Reperfusion: In ischemia-reperfusion models, the ligature is released after the ischemic period to allow for blood flow to be restored.

2. Drug Administration

  • Metoprolol: Administered intravenously at a dose of 1.2 mg/kg or as an oral pretreatment of 200 mg twice daily for 3 days prior to the experiment.[4][5]

  • Landiolol: While direct canine myocardial ischemia studies were not identified, in a canine endotoxin shock model, Landiolol was administered as a low-dose intravenous infusion (1-10 μg/kg/min).[2]

3. Measurement of Infarct Size

  • At the end of the experiment, the heart is excised.

  • The area at risk is determined by injecting a dye (e.g., Evans blue) into the aorta to delineate the non-ischemic myocardium.

  • The left ventricle is sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.

  • The infarct size is then calculated as a percentage of the area at risk.[5]

4. Hemodynamic Monitoring

  • A catheter is placed in the femoral artery to monitor arterial blood pressure.

  • A catheter is inserted into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an indicator of myocardial contractility.

  • Heart rate is continuously monitored using an electrocardiogram (ECG).

Signaling Pathways and Mechanisms of Action

Both Landiolol and metoprolol exert their cardioprotective effects primarily through the blockade of β1-adrenergic receptors in the heart. This action inhibits the downstream signaling cascade initiated by catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and consequently, myocardial oxygen demand.

G cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects beta1 β1-Adrenergic Receptor g_protein Gs Protein beta1->g_protein Activates ac Adenylate Cyclase camp cAMP ac->camp Converts ATP to g_protein->ac Activates landiolol Landiolol landiolol->beta1 Blocks metoprolol Metoprolol metoprolol->beta1 Blocks pka Protein Kinase A (PKA) camp->pka Activates calcium ↑ Intracellular Ca2+ pka->calcium hr ↑ Heart Rate pka->hr contractility ↑ Myocardial Contractility calcium->contractility o2_demand ↑ Myocardial Oxygen Demand contractility->o2_demand hr->o2_demand catecholamines Catecholamines (Adrenaline, Noradrenaline) catecholamines->beta1 Binds to

Figure 1. Signaling pathway of β1-adrenergic receptor blockade.

The high β1-selectivity of Landiolol (β1/β2 ratio of 255:1) is significantly greater than that of metoprolol, which may contribute to its more pronounced heart rate-lowering effect with less impact on blood pressure.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of cardioprotective agents in a canine model of myocardial ischemia.

G start Start animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep baseline Baseline Hemodynamic Measurements animal_prep->baseline randomization Randomization baseline->randomization group_landiolol Landiolol Administration randomization->group_landiolol Group 1 group_metoprolol Metoprolol Administration randomization->group_metoprolol Group 2 group_control Placebo Administration randomization->group_control Group 3 ischemia Induction of Myocardial Ischemia (LAD Occlusion) group_landiolol->ischemia group_metoprolol->ischemia group_control->ischemia reperfusion Reperfusion (Optional) ischemia->reperfusion monitoring Continuous Hemodynamic Monitoring reperfusion->monitoring termination Experiment Termination and Heart Excision monitoring->termination analysis Infarct Size Measurement and Data Analysis termination->analysis end End analysis->end

Figure 2. Experimental workflow for canine myocardial ischemia studies.

Conclusion

Both this compound and metoprolol have demonstrated cardioprotective effects in the setting of myocardial ischemia, primarily through the mechanism of β1-adrenergic blockade. Metoprolol has been shown to reduce infarct size in a canine model of myocardial infarction.[5] While direct comparative data for Landiolol in a similar canine model is not available, its ultra-short-acting nature and high β1-selectivity suggest it may offer advantages in acute settings where precise and rapid control of heart rate is required without significant hypotensive effects.[1] Further head-to-head studies in a standardized canine model of myocardial ischemia are warranted to definitively establish the comparative efficacy of these two agents.

References

Landiolol Hydrochloride vs. Propranolol: A Comparative Analysis of Beta-Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-receptor selectivity of Landiolol Hydrochloride and Propranolol, two beta-blockers with distinct pharmacological profiles. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.

Executive Summary

This compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] In contrast, Propranolol is a non-selective beta-blocker, exhibiting affinity for both β1 and β2-adrenergic receptors. This fundamental difference in receptor selectivity dictates their clinical applications and side-effect profiles. Landiolol's high β1-selectivity makes it a preferred agent for controlling heart rate in specific clinical settings where avoiding β2-blockade is crucial, such as in patients with respiratory conditions. Propranolol's non-selective nature allows it to be used in a broader range of conditions, including hypertension, angina, and anxiety, but also carries a higher risk of side effects related to β2-receptor antagonism.

Quantitative Comparison of Receptor Selectivity

The selectivity of a beta-blocker is quantified by comparing its binding affinity (Ki) for β1 and β2 receptors. A lower Ki value indicates a higher binding affinity. The β1/β2 selectivity ratio is calculated from these Ki values and provides a clear measure of the drug's preference for the β1 receptor.

Compoundβ1 Receptor Affinity (Ki, nM)β2 Receptor Affinity (Ki, nM)β1/β2 Selectivity RatioReference
This compound 621890255
Propranolol 1.80.8~1

Table 1: Comparison of β-Adrenergic Receptor Binding Affinities and Selectivity Ratios.

As the data indicates, this compound has a significantly higher affinity for the β1 receptor over the β2 receptor, with a selectivity ratio of 255. Propranolol, on the other hand, shows nearly equal and high affinity for both receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

The determination of beta-receptor selectivity is typically performed using a competitive radioligand binding assay. This in vitro method measures the ability of a test compound (e.g., Landiolol or Propranolol) to displace a radioactively labeled ligand that is known to bind to the target receptors.

Key Components:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express either human β1 or β2-adrenergic receptors are commonly used.

  • Radioligand: A non-selective, high-affinity beta-receptor antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), is typically used.

  • Test Compounds: this compound and Propranolol.

  • Assay Buffer: A buffered salt solution (e.g., HBSS) at physiological pH.

General Procedure:

  • Membrane Preparation: Membranes are prepared from the CHO-K1 cells expressing either the β1 or β2 receptor subtype.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]-DHA) and varying concentrations of the unlabeled test compound (Landiolol or Propranolol).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Separation Separation Incubation->Separation Quantification Quantification Separation->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Fig. 1: Experimental workflow for a radioligand binding assay.

Signaling Pathways of Beta-Adrenergic Receptors

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

  • β1-Adrenergic Receptors: Predominantly found in the heart, their activation increases heart rate, contractility, and conduction velocity.

  • β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchioles and blood vessels, their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

Landiolol's selectivity for β1 receptors allows for targeted cardiac effects with minimal impact on the respiratory and vascular systems. Propranolol's non-selectivity results in the blockade of both β1 and β2 receptors, which can lead to bronchoconstriction and vasoconstriction as side effects.

Beta_Adrenergic_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effects Physiological Effects Catecholamines Catecholamines β1 Receptor β1 Receptor Catecholamines->β1 Receptor β2 Receptor β2 Receptor Catecholamines->β2 Receptor G-Protein Activation G-Protein Activation β1 Receptor->G-Protein Activation β2 Receptor->G-Protein Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein Activation->Adenylyl Cyclase cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production PKA Activation PKA Activation cAMP Production->PKA Activation Cardiac Effects (↑HR, ↑Contractility) Cardiac Effects (↑HR, ↑Contractility) PKA Activation->Cardiac Effects (↑HR, ↑Contractility) β1 Bronchodilation & Vasodilation Bronchodilation & Vasodilation PKA Activation->Bronchodilation & Vasodilation β2

Fig. 2: Simplified signaling pathway of β-adrenergic receptors.

Conclusion

The experimental data clearly demonstrates the superior β1-selectivity of this compound compared to the non-selective beta-blocker, Propranolol. This high selectivity translates to a more targeted pharmacological action on the heart, with a reduced potential for side effects associated with β2-receptor blockade. For researchers and drug development professionals, understanding these differences in receptor selectivity is paramount for the rational design and application of beta-adrenergic receptor modulators.

References

Efficacy of Landiolol Hydrochloride in septic shock models compared to standard vasopressor therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of landiolol hydrochloride versus standard vasopressor therapy in preclinical septic shock models. The data presented herein is collated from various experimental studies to offer a comprehensive overview of the current understanding of landiolol's efficacy and mechanisms of action in a controlled research setting.

Executive Summary

Sepsis and septic shock are characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. A hallmark of this condition is a hyperadrenergic state, often manifesting as persistent tachycardia, which is associated with poor outcomes. Standard therapy typically involves vasopressors, such as norepinephrine, to restore mean arterial pressure. This compound, an ultra-short-acting, highly β1-selective adrenergic antagonist, has emerged as a potential therapeutic agent to counteract the detrimental effects of excessive catecholamine stimulation. Preclinical studies in various animal models of septic shock have been instrumental in elucidating the hemodynamic and immunomodulatory effects of landiolol, providing a rationale for its investigation in clinical settings.

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical studies comparing landiolol to standard or no intervention in septic shock models.

Hemodynamic Parameters in a Canine Endotoxin Shock Model
ParameterControl (Norepinephrine + Fluids)Landiolol + Norepinephrine + FluidsKey Findings
Heart Rate (HR) Significantly elevated post-LPSSignificantly lower than controlLandiolol effectively controlled tachycardia without compromising resuscitation efforts.[1]
Mean Arterial Pressure (MAP) Restored to ~70 mmHgRestored to ~70 mmHgNo significant difference in achieving MAP goals.[1]
Cardiac Output (CO) Restored to >90% of baselineRestored to >90% of baselineLandiolol did not negatively impact cardiac output.[1]
Norepinephrine Requirement No significant differenceNo significant differenceLandiolol did not increase the need for vasopressors to maintain blood pressure.[1]
Cardiac Oxygen Consumption ElevatedSignificantly lower in the first 2 hoursLandiolol may improve myocardial efficiency by reducing oxygen demand.[1]
Inflammatory and Organ Protection Markers in Rodent Sepsis Models
ParameterSepsis Model (Control)Sepsis Model + LandiololKey Findings
Serum TNF-α ElevatedDecreased circulating levelsLandiolol exhibits anti-inflammatory properties.[2]
Serum IL-6 ElevatedDecreased circulating levelsSuggests modulation of the systemic inflammatory response.[2]
High Mobility Group Box-1 (HMGB-1) ElevatedReduced levelsAttenuation of a key late-phase inflammatory mediator.
Histological Lung Damage Significant damageReduced damageLandiolol may offer protection against sepsis-induced acute lung injury.[2]
Cardiac Endothelin-1 Expression AlteredNormalized expressionIndicates a cardioprotective effect at the molecular level.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of protocols used in key studies.

Canine Endotoxin-Induced Shock Model
  • Animal Model: Anesthetized dogs.[1]

  • Induction of Shock: Intravenous infusion of lipopolysaccharide (LPS) at a dose of 4 mg/kg.[1]

  • Intervention Groups:

    • Control Group (CT): Hemodynamic resuscitation with norepinephrine (NA) and Ringer's acetate solution (RiA) to restore mean arterial pressure (AP) and cardiac output (CO).[1]

    • β-Blockade Group (BB): Same resuscitation protocol as the control group, with the addition of a continuous intravenous infusion of landiolol (1-10 µg/kg/min) to target a heart rate below 140 bpm.[1]

  • Hemodynamic Monitoring: A computer-controlled drug infusion system was used to automatically titrate NA and RiA doses.[1] Parameters such as heart rate, MAP, CO, and cardiac contractility indices were continuously monitored.[1]

  • Duration: The resuscitation and monitoring period was 4 hours.[1]

Rat Cecal Ligation and Puncture (CLP) Sepsis Model
  • Animal Model: Male and female rats.[3]

  • Induction of Sepsis: Cecal ligation and puncture (CLP) surgery was performed to induce polymicrobial sepsis.[3]

  • Intervention Groups:

    • Sham Group: Underwent the surgical procedure without CLP.[3]

    • CLP Group: Received n-saline infusion (10 ml/kg/h).[3]

    • CLP + Landiolol Group: Received a continuous infusion of landiolol (0.1 mg/kg/min) starting 1 hour after CLP.[3]

  • Pain Management: Buprenorphine (0.05 mg/kg) was administered before the surgical procedure.[3]

  • Primary Outcome: Assessment of sex-related differences in myocardial gene expression (transcriptomics) in response to sepsis and landiolol treatment.[3]

  • Key Finding: Landiolol administration led to the back-regulation of genes that were up- or down-regulated by sepsis, suggesting a restorative effect at the genomic level in the myocardium.[3]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

G cluster_sepsis Septic Insult (LPS/CLP) cluster_inflammation Inflammatory Cascade cluster_adrenergic Adrenergic Stress Response sepsis Bacterial Toxins (LPS) cytokines ↑ TNF-α, IL-6, HMGB-1 sepsis->cytokines catecholamines ↑ Catecholamines (Norepinephrine) sepsis->catecholamines organ_damage Organ Damage (e.g., Lung Injury) cytokines->organ_damage leads to beta1 β1-Adrenergic Receptor Activation catecholamines->beta1 tachycardia Tachycardia beta1->tachycardia myocardial_o2 ↑ Myocardial O2 Consumption tachycardia->myocardial_o2 cardiac_dysfunction Cardiac Dysfunction myocardial_o2->cardiac_dysfunction landiolol Landiolol landiolol->cytokines Inhibits landiolol->beta1 Blocks G cluster_setup Model Preparation cluster_induction Shock Induction cluster_groups Treatment Groups (4h) cluster_analysis Data Analysis animal Canine Model anesthesia Anesthesia animal->anesthesia instrumentation Hemodynamic Monitoring anesthesia->instrumentation lps LPS Infusion (4 mg/kg) instrumentation->lps control Control: Norepinephrine + Fluids lps->control landiolol Landiolol: Landiolol + Norepinephrine + Fluids lps->landiolol hemo_data Hemodynamic Parameters control->hemo_data o2_consumption Cardiac O2 Consumption control->o2_consumption landiolol->hemo_data landiolol->o2_consumption

References

Safety Operating Guide

Proper Disposal of Landiolol Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper disposal of Landiolol Hydrochloride. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.

This compound, a short-acting beta-blocker, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), proper disposal according to federal, state, and local regulations is mandatory.

Summary of Key Properties

For safe handling and disposal, it is important to be aware of the basic properties of this compound.

PropertyInformation
Chemical Name [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate hydrochloride
CAS Number 144481-98-1[1]
Appearance White to almost white powder or crystalline powder
Solubility Very soluble in water
Hazard Classification Not classified as a hazardous waste under federal regulations. May cause skin and eye irritation.

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. It is imperative to consult and follow your institution's specific policies and local regulations.

Step 1: Assessment and Preparation
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling. The SDS contains vital information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Segregation: Ensure that this compound waste is segregated from other chemical waste streams at the point of generation.

Step 2: Containment and Labeling
  • Waste Container: Use a designated, leak-proof, and clearly labeled container for this compound waste. The container should be compatible with the physical form of the waste (solid or liquid).

  • Labeling: The container must be labeled with the words "Non-hazardous Pharmaceutical Waste" and the name "this compound."

Step 3: Disposal Path

As a non-hazardous pharmaceutical, this compound should not be disposed of down the drain or in regular trash.

  • Licensed Waste Contractor: Arrange for the collection and disposal of the waste through a licensed and reputable pharmaceutical waste contractor. These contractors are knowledgeable about the specific regulatory requirements for pharmaceutical disposal.

  • Incineration: The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[2] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Landfill: In some jurisdictions, disposal in a secure, permitted landfill may be an option. However, incineration is generally favored to prevent the potential for environmental release.

Step 4: Documentation
  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its disposal.

  • Waste Manifest: Obtain and retain a copy of the waste manifest or other documentation from the disposal contractor as proof of proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->ppe is_hazardous Is it a RCRA Hazardous Waste? ppe->is_hazardous non_hazardous_path Treat as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Procedures (Not Applicable for Landiolol HCl) is_hazardous->hazardous_path Yes container Place in a Designated, Labeled Waste Container non_hazardous_path->container no_sewer Do NOT Dispose Down the Drain container->no_sewer no_trash Do NOT Dispose in Regular Trash container->no_trash contractor Arrange for Pickup by a Licensed Pharmaceutical Waste Contractor no_sewer->contractor no_trash->contractor disposal_method Preferred Method: Incineration contractor->disposal_method documentation Maintain Disposal Records and Manifests disposal_method->documentation end End of Process documentation->end

Caption: A workflow for the proper disposal of this compound.

Regulatory Compliance

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) regulate the disposal of pharmaceutical waste. While this compound is not currently a DEA-controlled substance, regulations can change, and it is the responsibility of the generator to stay informed of the current rules. State and local regulations may be more stringent than federal requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific local requirements.

References

Essential Safety and Logistical Information for Handling Landiolol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Landiolol Hydrochloride is paramount. This document provides a procedural guide to minimize exposure risk and ensure proper disposal, adhering to safety protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves.To prevent skin contact and irritation.[2]
Eye and Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes and eye irritation.[2]
Skin and Body Protection Protective clothing, such as a lab coat. For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing is recommended.To prevent skin contact and contamination of personal clothing.[1][2]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus is recommended for spill cleanup.To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[2][3]
Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[2]

  • Avoid direct contact with skin and eyes.[2]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a tightly sealed container.

  • Keep the container in a dry, cool, and well-ventilated place.[2]

  • Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including a self-contained breathing apparatus.[1][3]

  • Prevent the substance from entering drains or water courses.[1]

  • For liquid spills, absorb with a finely-powdered liquid-binding material.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect and dispose of contaminated material in a suitable, closed container according to disposal protocols.[2]

First Aid:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
  • Do not flush down the toilet or drain unless specifically instructed to do so.

  • Remove the substance from its original container.

  • Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[6][7]

  • Place the mixture in a sealed container , such as a plastic bag or an empty tub with a lid, to prevent leakage.[7]

  • Dispose of the sealed container in the household trash.

  • Scratch out all personal information on the original prescription label to protect privacy before disposing of the empty container.[6]

Quantitative Data

No specific occupational exposure limits for this compound were found in the reviewed safety data sheets.[2]

ParameterValueSource
Molecular Formula C25H40ClN3O8MedChemExpress SDS[1]
Molecular Weight 546.05 g/mol MedChemExpress SDS[1]

Safe Handling and Disposal Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response start Start: Obtain Landiolol Hydrochloride ppe Don Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe ventilation Ensure Proper Ventilation ppe->ventilation weigh Weigh/Measure Substance ventilation->weigh prepare_solution Prepare Solution (if applicable) weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Surfaces and Equipment with Alcohol experiment->decontaminate spill_detected Spill Detected experiment->spill_detected remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect All Waste (excess chemical, contaminated PPE, etc.) wash_hands->collect_waste mix_waste Mix with Undesirable Substance (e.g., cat litter) collect_waste->mix_waste seal_waste Seal in a Labeled Container mix_waste->seal_waste dispose Dispose via Approved Waste Stream seal_waste->dispose end End dispose->end spill_detected->decontaminate No evacuate Evacuate Area spill_detected->evacuate Yes don_spill_ppe Don Spill-Specific PPE (e.g., respirator) evacuate->don_spill_ppe contain_spill Contain and Absorb Spill don_spill_ppe->contain_spill cleanup_spill Clean and Decontaminate Area contain_spill->cleanup_spill cleanup_spill->collect_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Landiolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Landiolol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.